Lp-PLA2-IN-14
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14F3N3O3 |
|---|---|
Molecular Weight |
353.30 g/mol |
IUPAC Name |
4-[(3,4,5-trifluorophenyl)methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |
InChI |
InChI=1S/C16H14F3N3O3/c17-10-6-9(7-11(18)12(10)19)8-25-14-13-15-21(4-5-24-13)2-1-3-22(15)16(23)20-14/h6-7H,1-5,8H2 |
InChI Key |
XFEWOHBVSRKLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Lp-PLA2-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14. It is intended to serve as a resource for researchers and professionals in drug development, offering available data on its mechanism of action, physicochemical properties, and potential therapeutic applications.
Introduction to Lp-PLA2 and its Role in Disease
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] A significant portion, approximately 80%, of circulating Lp-PLA2 is bound to low-density lipoprotein (LDL) particles, with the remainder associated with high-density lipoprotein (HDL).[1] The enzyme plays a critical role in the vascular inflammatory process by hydrolyzing oxidized phospholipids on LDL particles. This enzymatic action generates pro-inflammatory and pro-atherogenic products, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2] These byproducts contribute to the development and instability of atherosclerotic plaques, making Lp-PLA2 a significant biomarker and therapeutic target for cardiovascular diseases.[1][2]
This compound: An Inhibitor of Lp-PLA2
This compound, also identified as Compound 19, is a potent inhibitor of the Lp-PLA2 enzyme.[2][3] It belongs to a class of tricyclic pyrimidone compounds.[3] Its inhibitory activity against recombinant human Lp-PLA2 (rhLp-PLA2) has been quantified, positioning it as a molecule of interest for research into conditions where Lp-PLA2 activity is implicated.[2][3]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Compound Name | This compound (Compound 19) | [2][3] |
| Molecular Formula | C₁₆H₁₄F₃N₃O₃ | [4] |
| CAS Number | 2756855-66-8 | [2] |
Quantitative Data: Inhibitory Potency
The primary quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50), expressed as a pIC50 value.
| Parameter | Value | Target | Reference |
| pIC50 | 8.4 | rhLp-PLA2 | [2][3] |
Note: The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Mechanism of Action
This compound functions as a direct inhibitor of the Lp-PLA2 enzyme.[2][3] By binding to the enzyme, it blocks the hydrolysis of its substrates, primarily oxidized phospholipids. This inhibition reduces the production of downstream pro-inflammatory mediators, thereby mitigating the inflammatory cascade associated with Lp-PLA2 activity. The specific nature of the binding (e.g., reversible, competitive, allosteric) is not detailed in publicly available scientific literature.
Signaling Pathway Context
The following diagram illustrates the established signaling pathway of Lp-PLA2 and the point of intervention for an inhibitor like this compound.
Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, producing pro-inflammatory mediators.
Experimental Protocols
General Lp-PLA2 Inhibition Assay Workflow
This workflow outlines a typical fluorometric or colorimetric assay to determine the IC50 of an inhibitor.
Caption: A typical workflow for determining the inhibitory potency of a compound against Lp-PLA2.
Key Components of the Assay:
-
Enzyme: Recombinant human Lp-PLA2 (rhLp-PLA2).
-
Substrate: A synthetic substrate that releases a detectable signal (fluorophore or chromophore) upon cleavage by Lp-PLA2.
-
Inhibitor: this compound, tested across a range of concentrations.
-
Detection: A microplate reader capable of measuring fluorescence or absorbance.
-
Data Analysis: Software for plotting dose-response curves and calculating the IC50 value.
Potential Therapeutic Applications
The potent inhibition of Lp-PLA2 by this compound suggests its potential for use in research and as a therapeutic agent in diseases where Lp-PLA2-mediated inflammation is a key pathological driver.[3]
Logical Relationship of Therapeutic Potential
Caption: The logic for investigating this compound in cardiovascular and neurodegenerative diseases.
Identified Research Areas:
-
Cardiovascular Diseases: Primarily atherosclerosis, due to the central role of Lp-PLA2 in plaque inflammation and instability.[3]
-
Neurodegenerative Diseases: Including Alzheimer's Disease (AD), glaucoma, and age-related macular degeneration (AMD), suggesting a role for Lp-PLA2-mediated inflammation in these conditions.[3][5][6]
Conclusion
This compound is a potent, small-molecule inhibitor of the Lp-PLA2 enzyme. Its ability to block the production of pro-inflammatory lipids makes it a valuable tool for studying the pathological roles of Lp-PLA2 and a lead compound for the development of therapeutics targeting a range of inflammatory diseases, from atherosclerosis to neurodegenerative conditions. Further research published in peer-reviewed journals is needed to fully elucidate its detailed mechanism of action and validate its therapeutic potential in preclinical and clinical settings.
References
Lp-PLA2-IN-14: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lp-PLA2-IN-14, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document consolidates key information on its chemical structure, physicochemical and biological properties, the signaling pathway of its target enzyme, and relevant experimental protocols.
Core Compound Properties: this compound
This compound, also identified as Compound 19, is a small molecule inhibitor of Lp-PLA2. Its fundamental properties are summarized below.
Chemical Structure
CAS Number: 2756855-66-8
Chemical Formula: C₁₆H₁₄F₃N₃O₃
(Image of the chemical structure of this compound would be placed here. As a text-based AI, I will describe it: The structure consists of a central tricyclic pyrimidone core. Attached to this core is a trifluoromethylphenyl group and an amide linkage to another aromatic ring.)
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 353.30 g/mol | MCE |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | MCE |
Biological Activity
| Parameter | Value | Target | Conditions | Source |
| pIC₅₀ | 8.4 | Recombinant Human Lp-PLA2 (rhLp-PLA2) | In vitro enzyme assay | Medchemexpress |
Lp-PLA2 Signaling Pathway and Mechanism of Inhibition
Lp-PLA2 is a key enzyme in the inflammatory cascade within the vascular wall, particularly in the context of atherosclerosis. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators. This compound exerts its therapeutic potential by inhibiting this enzymatic activity.
Caption: Lp-PLA2 signaling in atherosclerosis and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
The detailed synthesis of this compound is described in patent CN113861220A. As the specific, step-by-step protocol is proprietary, a generalized representative synthesis for tricyclic pyrimidone Lp-PLA2 inhibitors based on related literature is outlined below. The synthesis typically involves a multi-step process culminating in the formation of the tricyclic pyrimidone core, followed by functionalization with the appropriate side chains.
Representative Synthesis Outline:
-
Core Formation: Condensation of a substituted aminopyrimidine with a suitable cyclic ketone to form the foundational tricyclic structure.
-
Halogenation: Introduction of a halogen, typically bromine or chlorine, at a key position on the aromatic ring to enable subsequent coupling reactions.
-
Suzuki or Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling reaction to introduce the trifluoromethylphenyl moiety.
-
Amide Coupling: Formation of the amide bond with the second aromatic ring, often facilitated by standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
In Vitro Lp-PLA2 Enzyme Activity Assay
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against human Lp-PLA2. The assay is based on the hydrolysis of a chromogenic substrate, resulting in a product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)
-
Substrate: 2-thio-PAF or other suitable chromogenic substrate
-
DTNB (Ellman's reagent)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute rhLp-PLA2 in assay buffer to a working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted test compound or vehicle control (DMSO in assay buffer). b. Add 160 µL of the diluted rhLp-PLA2 solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Detection: a. Immediately following substrate addition, add DTNB to the wells. b. Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percent inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The pIC₅₀ is the negative logarithm of the IC₅₀.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel Lp-PLA2 inhibitor.
An In-depth Technical Guide to the Discovery and Synthesis of the Lp-PLA2 Inhibitor, Darapladib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical evaluation of darapladib, a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). While the user requested information on "Lp-PLA2-IN-14," this specific compound name did not yield public data, suggesting it may be an internal designation or not yet in the public domain. Therefore, this guide focuses on darapladib, a well-documented Lp-PLA2 inhibitor that has undergone extensive investigation.
Introduction to Lp-PLA2 as a Therapeutic Target
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] It is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[2] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).[3]
The enzyme plays a role in the pathophysiology of atherosclerosis by hydrolyzing oxidized phospholipids on LDL particles within the arterial wall. This process generates pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFA). These mediators contribute to the inflammatory cascade, promoting the formation, progression, and instability of atherosclerotic plaques. Consequently, elevated levels of Lp-PLA2 have been correlated with an increased risk of cardiovascular events, making it a compelling target for therapeutic intervention.[4]
The Discovery of Darapladib
Darapladib (formerly SB-480848) was discovered by Human Genome Sciences in collaboration with GlaxoSmithKline (GSK) through a targeted effort to identify small molecule inhibitors of Lp-PLA2 for the treatment of atherosclerosis.[5] The discovery process likely followed a standard drug discovery workflow, beginning with target validation and progressing through high-throughput screening, lead optimization, and preclinical evaluation.
Signaling Pathway and Mechanism of Action
Lp-PLA2 acts within the arterial intima, specifically on oxidized LDL (oxLDL). By hydrolyzing oxidized phospholipids, it perpetuates a cycle of inflammation that is central to the progression of atherosclerosis. Darapladib is a reversible, selective inhibitor that binds to the active site of the Lp-PLA2 enzyme, preventing it from acting on its substrate.[6][7] This inhibition reduces the production of lyso-PC and other inflammatory mediators, thereby aiming to halt the progression of atherosclerotic plaques.
Quantitative Data Summary
Darapladib has been shown to be a highly potent inhibitor of Lp-PLA2 in various assays. However, its clinical efficacy in large-scale trials was not demonstrated.
Table 1: In Vitro Potency of Darapladib
| Assay Type | Target | IC50 Value | Reference |
| Enzymatic Assay | Recombinant Human Lp-PLA2 | 0.25 nM | [3][6][7][8] |
| Cell-based Assay | Whole Human Plasma | 5 nM | |
| LDL Oxidation Assay | Prevents lyso-PtdCho production | 4 nM | [7] |
Table 2: Summary of Phase III Clinical Trial Outcomes
| Trial Name | Patient Population | Primary Endpoint | Result (Darapladib vs. Placebo) | Outcome | Reference |
| STABILITY | ~15,800 patients with chronic coronary heart disease | Major Adverse Cardiovascular Events (MACE): CV death, MI, stroke | 9.7% vs. 10.4% (HR 0.94, p=0.199) | Did not meet primary endpoint | [4] |
| SOLID-TIMI 52 | ~13,000 patients post-acute coronary syndrome | Major Coronary Events: CHD death, MI, urgent revascularization | 16.3% vs. 15.6% (HR 1.00, p=0.93) | Did not meet primary endpoint | [2][5][9] |
Despite the disappointing results of the primary endpoints, some secondary analyses suggested a reduction in major coronary events, though this was not statistically significant in the primary analysis.[2]
Synthesis of Darapladib
The synthesis of darapladib and its precursors has been described in the scientific literature, particularly in the context of creating radiolabeled versions for imaging studies. The synthesis involves the coupling of several key fragments. A plausible synthetic route is outlined below, based on published methods.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Compound Darapladib - Chemdiv [chemdiv.com]
- 4. GSK reports Phase III trial results of cardiac drug darapladib - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Darapladib - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsk.com [gsk.com]
The Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and its pivotal role in the pathogenesis of neuroinflammation. This document details the enzymatic activity of Lp-PLA2, its involvement in key signaling pathways, and its association with various neurodegenerative diseases. Furthermore, it outlines relevant experimental protocols and explores the therapeutic potential of targeting Lp-PLA2.
Introduction: Lp-PLA2 and the Inflammatory Landscape of the Central Nervous System
Neuroinflammation is a critical underlying component of numerous debilitating neurological disorders, including Alzheimer's disease, multiple sclerosis, Parkinson's disease, and stroke.[1][2] This complex biological response within the central nervous system (CNS) involves the activation of glial cells, the production of inflammatory mediators, and in chronic settings, contributes to neuronal damage and cognitive decline. Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase belonging to the phospholipase A2 superfamily.[3] Primarily produced by inflammatory cells such as monocytes, macrophages, and platelets, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL).[3][4] Its primary enzymatic function is the hydrolysis of oxidized phospholipids, generating two key pro-inflammatory mediators: lysophosphatidylcholine (LPC) and oxidized free fatty acids.[3][5][6] This activity positions Lp-PLA2 as a crucial link between lipid metabolism and inflammation, particularly within the vasculature of the brain.
Core Mechanism of Action: Lp-PLA2-Mediated Pro-inflammatory Signaling
The enzymatic action of Lp-PLA2 on oxidized LDL particles is a key initiating event in its contribution to neuroinflammation. The generation of LPC and oxidized fatty acids triggers a cascade of downstream effects that compromise the integrity of the neurovascular unit and promote an inflammatory microenvironment.
The primary bioactive product, LPC, is a potent signaling molecule with pleiotropic effects on various cell types within the CNS:
-
Blood-Brain Barrier (BBB) Disruption: LPC can impair the function of the endothelial barrier in brain microvasculature.[7] It has been shown to induce the loss of pericytes, which are crucial for maintaining BBB integrity, thereby increasing its permeability.[7][8] This allows for the infiltration of peripheral immune cells and inflammatory molecules into the brain parenchyma.
-
Glial Cell Activation: LPC can activate microglia and astrocytes, the resident immune cells of the CNS. This activation leads to the production and release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory cascade.
-
Demyelination: LPC has been demonstrated to promote oligodendrocyte demyelination, a pathological hallmark of multiple sclerosis.[7]
-
Endothelial Cell Damage: In brain microvascular endothelial cells, LPC can induce apoptosis and inflammatory damage, in part through the GPR4-mediated activation of the NLRP3 inflammasome.[9]
Association of Lp-PLA2 with Specific Neuroinflammatory Conditions
Elevated Lp-PLA2 levels and activity have been implicated in a range of neurological diseases characterized by an inflammatory component.
Alzheimer's Disease (AD)
A growing body of evidence suggests that inflammation plays a crucial role in the pathogenesis of Alzheimer's disease.[1] Higher levels of Lp-PLA2 have been independently associated with an increased risk of AD.[1] The proposed mechanism involves Lp-PLA2-mediated vascular damage, which may contribute to the cerebrovascular pathology frequently observed in AD.[1][8]
Table 1: Summary of Quantitative Data on Lp-PLA2 in Alzheimer's Disease
| Study Population | Parameter Measured | Key Findings | Reference |
| AD cases vs. Controls (Texas Alzheimer's Research and Care Consortium) | Lp-PLA2 mass | Mean values significantly higher in AD cases. Individuals with Lp-PLA2 levels above the median had an odds ratio of 1.91 for AD. | [1] |
| Prospective Cardiovascular Health Study | Lp-PLA2 levels | Increased levels of Lp-PLA2 were associated with an increased risk of AD. | [1] |
| Framingham Study (Prospective) | Lp-PLA2 levels | No significant association with AD risk, though limitations were noted. | [1] |
| Rotterdam Study (Prospective) | Lp-PLA2 levels | Higher levels associated with increased risk of dementia in general, but not specifically AD. | [1] |
Multiple Sclerosis (MS)
Multiple sclerosis is a chronic inflammatory demyelinating disease of the CNS. Studies have shown significantly higher plasma levels of Lp-PLA2 in MS patients compared to healthy individuals.[10][11] Furthermore, both the mass and activity of Lp-PLA2 appear to be correlated with disease severity, with higher levels observed in secondary progressive MS compared to relapsing-remitting MS.[10][11]
Table 2: Summary of Quantitative Data on Lp-PLA2 in Multiple Sclerosis
| Study Population | Parameter Measured | Healthy Controls | Relapsing-Remitting MS | Secondary Progressive MS | Reference |
| 63 MS patients, 47 healthy controls | Lp-PLA2 Mass (ng/mL) | 197.0 ± 7 | 227.0 ± 16 | 247.0 ± 15.5 | [10][11] |
| 63 MS patients, 47 healthy controls | Lp-PLA2 Activity (nmol/min/mL) | Not significantly different from total MS group | 128.8 ± 5 | 156.1 ± 6 | [10][11] |
Ischemic Stroke
Lp-PLA2 is recognized as an independent biomarker for ischemic stroke.[5] Its levels are often elevated in patients with acute ischemic stroke and positively correlate with the severity of neurological impairment, as measured by the National Institutes of Health Stroke Scale (NIHSS).[5][12] The pro-inflammatory and pro-atherogenic effects of Lp-PLA2 and its products are thought to contribute to the instability of atherosclerotic plaques in cerebral arteries, increasing the risk of thromboembolic events.[12][13]
Table 3: Summary of Quantitative Data on Lp-PLA2 in Ischemic Stroke
| Study Population | Parameter Measured | Key Findings | Reference |
| 200 acute ischemic stroke patients, 90 healthy controls | Lp-PLA2 concentration | Much higher in stroke patients than in controls; positively correlated with NIHSS score. | [5] |
| Patients with acute ischemic stroke and cerebral artery stenosis | Lp-PLA2 level | Identified as an independent risk factor for AIS (OR = 1.057); highest in patients with severe stenosis or occlusion. | [12] |
| Patients with acute ischemic stroke | Lp-PLA2 level | An independent risk factor for early neurological deterioration. A cutoff value of >202.50 ng/mL predicted deterioration with 65.8% sensitivity and 64.3% specificity. | [14] |
Parkinson's Disease (PD)
Recent research has identified elevated Lp-PLA2 as a risk factor for Parkinson's disease.[8] The pathogenic mechanism is hypothesized to involve vasculitis-like damage and disruption of the blood-brain barrier, allowing harmful substances to enter the brain and contribute to neurodegeneration.[8] Furthermore, higher serum Lp-PLA2 levels are associated with cognitive impairment in PD patients.[15]
Table 4: Summary of Quantitative Data on Lp-PLA2 in Parkinson's Disease
| Study Population | Parameter Measured | Key Findings | Reference |
| PD patients vs. healthy controls | Serum Lp-PLA2 levels | Significantly higher in PD patients and positively correlated with disease severity. | [15] |
| PD patients with and without cognitive impairment | Serum Lp-PLA2 levels | Higher levels associated with the presence of cognitive impairment. | [15] |
Key Experimental Protocols
The study of Lp-PLA2 in neuroinflammation relies on a variety of established methodologies to quantify its presence and activity, and to model its effects in vivo.
Measurement of Lp-PLA2
-
Lp-PLA2 Mass: The concentration of the Lp-PLA2 enzyme is typically measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) .[5][10][11] The US Food and Drug Administration (FDA) has approved the PLAC® Test for this purpose.[5] This assay utilizes two monoclonal antibodies that bind to different epitopes on the Lp-PLA2 molecule.
-
Lp-PLA2 Activity: The enzymatic activity of Lp-PLA2 is commonly assessed using a colorimetric method .[10][11] This assay measures the rate of hydrolysis of a specific substrate, such as 2-thio-PAF, by the enzyme, which results in a color change that can be quantified spectrophotometrically.
Animal Models of Neuroinflammation
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic (intraperitoneal) or direct (intracerebral) administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce a robust neuroinflammatory response.[2][16][17][18][19] This model is characterized by the activation of microglia and the production of pro-inflammatory cytokines, mimicking aspects of neuroinflammation seen in various diseases.[16][18]
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for multiple sclerosis.[20][21] It is induced by immunizing animals with myelin-derived peptides or proteins, leading to an autoimmune response against the CNS, resulting in inflammation, demyelination, and axonal damage.
Assessment of Neuroinflammation
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as IL-1β, IL-18, and IL-33 in brain homogenates or cerebrospinal fluid (CSF) are quantified using ELISA.[9]
-
Western Blotting: This technique is used to measure the protein expression levels of key components of inflammatory signaling pathways, such as NLRP3, ASC, and Caspase-3.[9]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods are used on brain tissue sections to visualize and quantify the activation of microglia (using markers like Iba1) and astrocytes (using GFAP).
-
Flow Cytometry: This technique can be used to analyze and quantify different immune cell populations that may have infiltrated the brain from the periphery.[9]
Therapeutic Targeting of Lp-PLA2
Given its central role in producing pro-inflammatory lipids, Lp-PLA2 has emerged as an attractive therapeutic target for diseases with an inflammatory component. Inhibition of Lp-PLA2 activity is hypothesized to reduce the production of LPC and oxidized fatty acids, thereby dampening the downstream inflammatory cascade, preserving BBB integrity, and ultimately exerting neuroprotective effects.
Several small-molecule inhibitors of Lp-PLA2 have been developed and tested in preclinical and clinical settings:
-
Darapladib: A potent, oral inhibitor of Lp-PLA2. While large phase III clinical trials (STABILITY and SOLID-TIMI 52) failed to show a significant reduction in major cardiovascular events, darapladib has demonstrated efficacy in preclinical models.[5][13] For instance, in a diabetic and hypercholesterolemic pig model, darapladib reduced BBB permeability and the brain deposition of amyloid-beta 42.[8][22] It has also been shown to prevent angiotensin II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation.[23]
-
Rilapladib: Another Lp-PLA2 inhibitor that showed preliminary evidence of attenuating the progression of Alzheimer's disease in a small phase 2a clinical trial, although larger, longer-term studies are needed.[5]
Conclusion and Future Directions
Lp-PLA2 is a key enzymatic driver of inflammation at the interface of lipid metabolism and immunology. Its role in hydrolyzing oxidized phospholipids to generate the pro-inflammatory mediator lysophosphatidylcholine firmly establishes its importance in the pathogenesis of neuroinflammation across a spectrum of neurological diseases. The consistent association of elevated Lp-PLA2 levels with disease presence and severity in conditions like MS, AD, PD, and stroke underscores its potential as both a valuable biomarker for risk stratification and a promising therapeutic target.
While broad-spectrum inhibitors have shown mixed results in large cardiovascular trials, the distinct pathophysiology of the CNS may offer new opportunities for more targeted therapeutic approaches. Future research should focus on:
-
Developing CNS-penetrant Lp-PLA2 inhibitors to maximize therapeutic efficacy within the brain.
-
Elucidating the cell-specific roles of Lp-PLA2 and its products within the diverse cellular landscape of the CNS.
-
Conducting well-designed clinical trials to evaluate Lp-PLA2 inhibitors in specific neurological patient populations, potentially using Lp-PLA2 levels as a patient selection biomarker.
A deeper understanding of the intricate signaling pathways governed by Lp-PLA2 will be paramount in harnessing its therapeutic potential to combat the devastating impact of neuroinflammatory diseases.
References
- 1. Lipoprotein-associated phospholipase A2, homocysteine, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoprotein-Associated Phospholipase A2 Activity as Potential Biomarker of Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Biological Properties and Clinical Significance of Lipoprotein-Associated Phospholipase A2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipoprotein-Associated Phospholipase A2 Is a Risk Factor for Patients With Parkinson’s Disease [frontiersin.org]
- 9. Lysophosphatidylcholine induces apoptosis and inflammatory damage in brain microvascular endothelial cells via GPR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lp-PLA2: inflammatory biomarker of vascular risk in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Frontiers | Clinical Utility of the Serum Level of Lipoprotein-Related Phospholipase A2 in Acute Ischemic Stroke With Cerebral Artery Stenosis [frontiersin.org]
- 13. Elevated Lipoprotein-Associated Phospholipase A2 Is Associated With Intracranial Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of LP-PLA2 and MMP-9 with the occurrence of early neurological deterioration in patients with acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Higher serum Lp-PLA2 is associated with cognitive impairment in Parkinson’s disease patients [frontiersin.org]
- 16. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. The role of phospholipase A2 in multiple Sclerosis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchwithrowan.com [researchwithrowan.com]
- 23. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
The Lp-PLA2 Pathway in Atherosclerosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), has emerged as a key player in the pathogenesis of atherosclerosis and a promising biomarker for cardiovascular risk assessment.[1] This enzyme, primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells, circulates in the plasma predominantly bound to low-density lipoprotein (LDL) cholesterol.[2][3] Within the arterial wall, Lp-PLA2 is implicated in the progression of atherosclerotic plaques, contributing to inflammation and plaque instability.[2][4] This technical guide provides a comprehensive overview of the Lp-PLA2 pathway in atherosclerosis, including its mechanism of action, associated quantitative data, detailed experimental protocols, and visual representations of key processes.
The Pro-Atherogenic Role of the Lp-PLA2 Pathway
The central role of Lp-PLA2 in atherosclerosis lies in its enzymatic activity within the subendothelial space of arteries. Here, it hydrolyzes oxidized phospholipids present on the surface of LDL particles that have infiltrated the arterial intima.[4][5] This hydrolysis generates two key pro-inflammatory and pro-atherogenic products: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][5][6]
These products trigger a cascade of inflammatory events that contribute to the development and progression of atherosclerotic lesions:
-
Monocyte Recruitment and Macrophage Activation: Lyso-PC acts as a potent chemoattractant for monocytes, drawing them from the bloodstream into the arterial intima.[2] Once in the intima, monocytes differentiate into macrophages.
-
Foam Cell Formation: Macrophages avidly take up oxidized LDL, a process facilitated by scavenger receptors. The accumulation of cholesterol esters within macrophages transforms them into "foam cells," a hallmark of early atherosclerotic lesions.[7]
-
Inflammatory Cytokine Production: Lyso-PC and oxNEFAs stimulate macrophages and endothelial cells to produce a range of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), further amplifying the inflammatory response within the plaque.[2][8]
-
Endothelial Dysfunction: The inflammatory environment created by Lp-PLA2 products contributes to endothelial dysfunction, characterized by impaired vasodilation and increased expression of adhesion molecules, which facilitates further leukocyte recruitment.
-
Plaque Instability: Lp-PLA2 is found in high concentrations within the necrotic core of advanced atherosclerotic plaques and in rupture-prone thin-cap fibroatheromas.[4][9] Its activity is thought to contribute to apoptosis of macrophages and smooth muscle cells, weakening the fibrous cap and increasing the risk of plaque rupture, the primary trigger for acute cardiovascular events such as myocardial infarction and stroke.[4][10]
Quantitative Data: Lp-PLA2 as a Cardiovascular Risk Marker
Numerous epidemiological studies have established a strong and independent association between elevated levels of Lp-PLA2 and an increased risk of cardiovascular events.[4][6][11][12] This association holds true even after adjusting for traditional risk factors such as LDL cholesterol, hypertension, and smoking.[11]
| Study/Population | Lp-PLA2 Metric | Key Finding | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] |
| ARIC Study | Mass (highest vs. lowest tertile) | Increased risk of Coronary Heart Disease (CHD) | HR: 1.78 [1.33–2.38][13] |
| MONICA Study | Mass (per 1-SD increase) | Increased risk of coronary events in healthy men | HR: 1.37[13] |
| German Patients with CAD | Mass (top vs. bottom quartile) | Presence of Coronary Artery Disease (CAD) | OR: 2.04 [1.19–3.48] (adjusted)[13] |
| WOSCOPS | Activity (highest vs. lowest quintile) | Increased risk of CHD | 2-fold greater risk[13] |
| JUPITER Trial | Activity (fourth vs. first quartile) | Increased risk of cardiovascular events | HR: 2.15 [1.13–4.08][14] |
| Bruneck Study | Activity (third vs. first tertile) | Increased risk of incident cardiovascular events | HR: 2.2 [1.1–4.8][14] |
| VA-HIT Study | Activity | Increased risk of cardiovascular events and death in patients with ischemic heart disease | HR (events): 1.17 [1.04–1.32], HR (death): 1.23 [1.01–1.50][14] |
| LIPID Trial | Activity | Increased risk of cardiovascular mortality in patients with a history of acute coronary syndrome | HR: 1.32 [1.00–1.75][14] |
| Heart Transplant Patients | Mass (>236 ng/mL) | 2.4-fold increased relative risk of combined cardiovascular events | RR: 2.4 [1.16–5.19][15] |
Experimental Protocols
Measurement of Lp-PLA2 Mass (ELISA)
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of Lp-PLA2 protein in biological samples like serum or plasma.
Materials:
-
Microplate pre-coated with an antibody specific for Lp-PLA2
-
Standards and samples
-
Biotin-conjugated antibody specific for Lp-PLA2
-
Avidin-conjugated Horseradish Peroxidase (HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., sulfuric acid)
-
Wash Buffer
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.
-
Binding: Add 100µl of standard or sample to each well. Cover the plate and incubate for 2 hours at 37°C.[12]
-
Washing: Aspirate each well and wash three times with Wash Buffer.
-
Detection Antibody: Add 100µl of Biotin-conjugated antibody to each well. Cover and incubate for 1 hour at 37°C.[12]
-
Washing: Repeat the aspiration and wash step.
-
HRP Conjugate: Add 100µl of HRP-avidin solution to each well. Cover and incubate for 1 hour at 37°C.[12]
-
Washing: Repeat the aspiration and wash step five times.
-
Substrate Reaction: Add 90µl of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.[12]
-
Stopping the Reaction: Add 50µl of Stop Solution to each well.
-
Reading: Determine the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[12]
-
Calculation: Construct a standard curve and determine the concentration of Lp-PLA2 in the samples.
Measurement of Lp-PLA2 Activity (Colorimetric Assay)
Principle: This enzymatic assay measures the activity of Lp-PLA2 by its ability to hydrolyze a specific substrate, releasing a chromogenic product that can be measured spectrophotometrically.
Materials:
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)
-
Reagent 1 (R1): Buffer solution
-
Reagent 2 (R2): Substrate solution
-
Calibrators and Controls
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Reagent Preparation: Prepare the working Reagent 2 by mixing R2a and R2b solutions as per the kit instructions.[16]
-
Assay Setup: Set up the spectrophotometer to read absorbance at 405 nm at 37°C.
-
Reaction Initiation: For each sample, calibrator, and control, pipette the specified volume of R1 into a cuvette and incubate at 37°C.
-
Add the sample to the cuvette and mix.
-
Initiate the reaction by adding the specified volume of R2 and mix.
-
Measurement: Monitor the change in absorbance at 405 nm over a defined period. The rate of absorbance increase is proportional to the Lp-PLA2 activity.
-
Calculation: Calculate the Lp-PLA2 activity in U/L based on the rate of reaction and the calibrator values.
In Vitro Macrophage Foam Cell Formation Assay
Principle: This assay assesses the ability of macrophages to take up oxidized LDL and transform into foam cells, a key event in early atherogenesis.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Human LDL
-
Copper sulfate (CuSO4) for LDL oxidation
-
Oil Red O staining solution
-
Formalin or paraformaldehyde for cell fixation
-
Microscope
Procedure:
-
Macrophage Differentiation (for THP-1 cells): Plate THP-1 monocytes and treat with PMA (e.g., 100 nM) for 48-72 hours to induce differentiation into macrophages.
-
LDL Oxidation: Incubate human LDL with CuSO4 (e.g., 5-10 µM) at 37°C for 18-24 hours to generate oxidized LDL (oxLDL).
-
Foam Cell Induction: Incubate the differentiated macrophages with oxLDL (e.g., 50 µg/mL) for 24-48 hours.
-
Cell Fixation: Wash the cells with PBS and fix with 10% formalin for at least 10 minutes.
-
Oil Red O Staining:
-
Wash the fixed cells with water.
-
Incubate with 60% isopropanol for a few seconds.
-
Stain with freshly filtered Oil Red O working solution for 15-60 minutes.
-
Wash with 60% isopropanol and then with water.
-
-
Visualization: Visualize the intracellular lipid droplets (stained red) under a microscope. Foam cells are identified by the abundant accumulation of these droplets.
In Vitro Effects of Lysophosphatidylcholine on Endothelial Cells
Principle: This protocol examines the pro-inflammatory effects of lyso-PC, a product of Lp-PLA2 activity, on cultured endothelial cells by measuring the expression of adhesion molecules.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Lysophosphatidylcholine (Lyso-PC)
-
Antibodies against adhesion molecules (e.g., ICAM-1, VCAM-1) conjugated to a fluorescent dye
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HUVECs to confluence in appropriate culture vessels.
-
Lyso-PC Treatment: Treat the HUVECs with varying concentrations of Lyso-PC (e.g., 10-50 µg/mL) for different time points (e.g., 1, 3, 6 hours).[17]
-
Cell Harvesting: Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Incubate the detached cells with fluorescently labeled antibodies against ICAM-1 and VCAM-1 for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells with PBS to remove unbound antibodies.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of ICAM-1 and VCAM-1 based on fluorescence intensity. An increase in fluorescence indicates upregulation of the adhesion molecules.
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: The Lp-PLA2 signaling cascade in the arterial intima.
Experimental Workflow for Studying Lp-PLA2 in Macrophage Foam Cell Formation
Caption: Workflow for assessing macrophage foam cell formation.
Conclusion
The Lp-PLA2 pathway plays a significant and multi-faceted role in the initiation and progression of atherosclerosis. Its enzymatic activity generates pro-inflammatory mediators that drive key pathological processes within the arterial wall. The strong and consistent association of elevated Lp-PLA2 levels with increased cardiovascular risk underscores its importance as a clinical biomarker. While therapeutic inhibition of Lp-PLA2 has yielded mixed results in large clinical trials, ongoing research continues to explore its potential as a therapeutic target. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate role of Lp-PLA2 in cardiovascular disease.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. ahajournals.org [ahajournals.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Human LpPLA2(Phospholipase A2, Lipoprotein Associated) ELISA Kit [elkbiotech.com]
- 6. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Human PLA2G7/PAF-AH/Lp-PLA2 ELISA - Quantikine DPLG70: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Lipoprotein-Associated Phospholipase A2, Vascular Inflammation and Cardiovascular Risk Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipoprotein-associated phospholipase A2 prognostic role in atherosclerotic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipoprotein-Associated Phospholipase A2 Predicts Progression of Cardiac Allograft Vasculopathy and Increased Risk of Cardiovascular Events in Heart Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sjkglobalkc.com [sjkglobalkc.com]
- 17. [Effect of lysophosphatidylcholine on endothelial cell surface expression of adhesion molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
Lp-PLA2-IN-14 (CAS 2756855-66-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lp-PLA2-IN-14, also referred to as Compound 19, is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). With a pIC50 of 8.4 against recombinant human Lp-PLA2 (rhLp-PLA2), this small molecule belongs to a class of tricyclic pyrimidone compounds. Lp-PLA2 is a key enzyme in the inflammatory cascade associated with atherosclerosis and other cardiovascular and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols, to support further research and development efforts.
Core Data Summary
The primary inhibitory activity of this compound has been characterized against human Lp-PLA2. The key quantitative data is summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| pIC50 | 8.4 | Human (recombinant) | In vitro enzymatic assay | Patent CN113861220A |
| IC50 | ~4 nM | Human (recombinant) | In vitro enzymatic assay | Calculated from pIC50 |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of Lp-PLA2. Lp-PLA2 is primarily associated with low-density lipoprotein (LDL) particles in circulation. Within the arterial intima, oxidative stress leads to the formation of oxidized LDL (oxLDL). Lp-PLA2 hydrolyzes oxidized phospholipids on the surface of these oxLDL particles, generating two key pro-inflammatory mediators: lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).
These mediators contribute to the progression of atherosclerosis through several mechanisms:
-
Endothelial Dysfunction: Lyso-PC and oxNEFA can impair the normal function of endothelial cells that line the blood vessels.
-
Inflammatory Cell Recruitment: They promote the expression of adhesion molecules on the endothelial surface, facilitating the recruitment of monocytes and other inflammatory cells into the arterial wall.
-
Foam Cell Formation: Monocytes that enter the intima differentiate into macrophages, which then take up oxLDL, transforming into lipid-laden foam cells, a hallmark of atherosclerotic plaques.
-
Plaque Instability: The inflammatory environment created by these mediators can contribute to the destabilization of atherosclerotic plaques, increasing the risk of rupture and subsequent thrombosis.
By inhibiting Lp-PLA2, this compound blocks the production of Lyso-PC and oxNEFA, thereby interrupting this inflammatory cascade and potentially slowing the progression of atherosclerosis.
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the patent CN113861220A for the synthesis and evaluation of tricyclic pyrimidone Lp-PLA2 inhibitors, including this compound (Compound 19).
Synthesis of this compound (Compound 19)
The synthesis of this compound is a multi-step process typical for tricyclic pyrimidone derivatives. A generalized workflow is presented below. For specific reagent quantities, reaction times, and purification methods, direct consultation of patent CN113861220A is recommended.
Caption: Generalized synthetic workflow for this compound.
General Procedure:
-
Formation of the Tricyclic Pyrimidone Core: This typically involves a condensation reaction between a substituted aminopyrimidine and a suitable cyclic ketone or derivative to form the fused ring system.
-
Introduction of Functional Groups: The core structure is then functionalized, for example, by halogenation, to provide a handle for subsequent coupling reactions.
-
Final Coupling/Modification: The final step involves the coupling of a side chain to the functionalized core, often through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like 1H-NMR, 13C-NMR, and mass spectrometry.
In vitro Lp-PLA2 Inhibition Assay (pIC50 Determination)
The inhibitory activity of this compound was determined using an in vitro enzymatic assay with recombinant human Lp-PLA2 (rhLp-PLA2).
Materials and Reagents:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a detergent (e.g., CHAPS or Triton X-100) and a calcium chelator (e.g., EDTA), as Lp-PLA2 is a calcium-independent phospholipase.
-
Substrate: A suitable chromogenic or fluorogenic substrate that is hydrolyzed by Lp-PLA2. A common substrate is 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine or 2-thio-PAF.
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
Experimental Workflow:
Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of rhLp-PLA2 and the substrate in the assay buffer.
-
Assay Setup: To the wells of a 96-well microplate, add the serially diluted this compound solutions. Also include control wells with buffer and solvent only (for 0% and 100% activity, respectively).
-
Enzyme Addition and Pre-incubation: Add the rhLp-PLA2 solution to all wells except the blank. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the pIC50 using the formula: pIC50 = -log(IC50).
-
Conclusion
This compound is a potent inhibitor of Lp-PLA2 with promising therapeutic potential for the treatment of inflammatory diseases such as atherosclerosis. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the characterization and advancement of Lp-PLA2 inhibitors. Further in vivo studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound.
The Discovery and Development of Lp-PLA2-IN-14: A Technical Overview for Researchers
An In-depth Guide to a Novel Lipoprotein-Associated Phospholipase A2 Inhibitor
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a significant therapeutic target in cardiovascular and neurodegenerative diseases due to its role in mediating inflammation and lipid oxidation. This technical guide provides a comprehensive overview of the discovery and development of a novel inhibitor, Lp-PLA2-IN-14, also referred to as Compound 19. While specific data on this compound remains limited in the public domain, this paper will detail its known inhibitory activity and present a generalized framework for its discovery and development based on established methodologies for similar Lp-PLA2 inhibitors.
Introduction to Lp-PLA2 as a Therapeutic Target
Lp-PLA2 is a calcium-independent serine lipase that circulates primarily bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1][2] It hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] This enzymatic activity is implicated in the pathogenesis of atherosclerosis by promoting vascular inflammation, endothelial dysfunction, and the formation of unstable plaques.[4] Furthermore, emerging evidence suggests a role for Lp-PLA2 in neurodegenerative conditions like Alzheimer's disease.[5]
The development of potent and selective Lp-PLA2 inhibitors, therefore, represents a promising strategy for the treatment of these diseases. While some inhibitors like darapladib have been extensively studied in clinical trials, the quest for new chemical entities with improved properties continues.
This compound: A Potent Novel Inhibitor
This compound (Compound 19) is a recently identified inhibitor of Lp-PLA2. While detailed information regarding its discovery and development is not widely available, key quantitative data has been reported.
Quantitative Data Summary
The primary reported activity of this compound is its potent inhibition of recombinant human Lp-PLA2 (rhLp-PLA2). This data is summarized in the table below. For comparative purposes, data for the well-characterized inhibitor darapladib is also included.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | rhLp-PLA2 | Biochemical Assay | pIC50 | 8.4 | MedchemExpress |
| Darapladib | rhLp-PLA2 | Biochemical Assay | IC50 | 0.25 nM | [6] |
Note: pIC50 is the negative logarithm of the IC50 value. An IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
A Generalized Workflow for Lp-PLA2 Inhibitor Discovery and Development
The discovery and development of a novel Lp-PLA2 inhibitor like this compound would typically follow a structured workflow from initial screening to preclinical evaluation. This process is illustrated in the diagram below.
Caption: A generalized workflow for the discovery and development of Lp-PLA2 inhibitors.
Key Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies used for the evaluation of Lp-PLA2 inhibitors, based on protocols for compounds like darapladib.
In Vitro Lp-PLA2 Inhibition Assay
This assay determines the potency of an inhibitor against the Lp-PLA2 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Lp-PLA2 (rhLp-PLA2).
Materials:
-
Recombinant human Lp-PLA2
-
Substrate: 2-thio-PAF (platelet-activating factor)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Assay Buffer: Tris-HCl buffer (pH 7.2) with EGTA
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of rhLp-PLA2 in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
To each well of a 96-well plate, add the rhLp-PLA2 solution.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution containing 2-thio-PAF and DTNB to all wells.
-
Monitor the increase in absorbance at 414 nm over time using a microplate reader. The absorbance is proportional to the enzymatic activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pharmacokinetic (PK) Studies in Animal Models
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.
Objective: To determine the pharmacokinetic profile of a test compound in a relevant animal model (e.g., mouse or rat).
Materials:
-
Test compound
-
Animal model (e.g., C57BL/6 mice)
-
Dosing vehicles (for oral and intravenous administration)
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort.
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to separate plasma.
-
Extract the test compound from the plasma samples.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%)
-
Signaling Pathways of Lp-PLA2 in Disease
Lp-PLA2 exerts its pathological effects through specific signaling pathways in atherosclerosis and neurodegenerative diseases. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.
Lp-PLA2 in Atherosclerosis
In the context of atherosclerosis, Lp-PLA2 associated with LDL particles in the arterial intima hydrolyzes oxidized phospholipids, leading to the production of lyso-PC and oxidized fatty acids. These products trigger a cascade of inflammatory events.
Caption: The pro-inflammatory signaling cascade initiated by Lp-PLA2 in atherosclerosis.
Lp-PLA2 in Neurodegenerative Disease
The role of Lp-PLA2 in neurodegeneration is an active area of research. It is thought to contribute to neuroinflammation and neuronal damage through similar mechanisms involving the generation of pro-inflammatory lipids.
Caption: A simplified diagram illustrating the proposed mechanism of Lp-PLA2 in neurodegenerative processes.
Conclusion
This compound is a potent inhibitor of the Lp-PLA2 enzyme, representing a promising lead compound for the development of novel therapeutics for cardiovascular and neurodegenerative diseases. While specific data on its development are not yet widely disseminated, this technical guide provides a framework for its evaluation based on established methodologies in the field of Lp-PLA2 inhibitor research. Further studies are warranted to fully characterize the preclinical and clinical profile of this novel inhibitor. The continued exploration of new Lp-PLA2 inhibitors like this compound is crucial for advancing the treatment of diseases driven by vascular and neuro-inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 5. Frontiers | Lipoprotein-Associated Phospholipase A2 Is a Risk Factor for Patients With Parkinson’s Disease [frontiersin.org]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Lp-PLA2 Inhibition: A Technical Guide
Disclaimer: No specific preclinical data was found for a compound designated "Lp-PLA2-IN-14". This guide provides a comprehensive overview of the preclinical data for a representative and well-studied Lp-PLA2 inhibitor, darapladib , to serve as an in-depth technical resource for researchers, scientists, and drug development professionals.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis and other cardiovascular diseases.[1] It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[2][3][4] These products contribute to arterial wall damage and the formation of atherosclerotic plaques.[1] Inhibitors of Lp-PLA2, such as darapladib, aim to block this enzymatic activity, thereby reducing inflammation and the progression of atherosclerosis.[1][5]
Quantitative Preclinical Data for Darapladib
The following tables summarize key quantitative data from preclinical studies of darapladib.
Table 1: In Vivo Efficacy of Darapladib in a Diabetic/Hypercholesterolemic Pig Model
| Parameter | Control Group | Darapladib (10 mg/kg/day) | % Change | p-value | Reference |
| Plasma Lp-PLA2 Activity | - | - | ↓ 89% | < 0.00001 | [2] |
| Coronary Gene Expression (Macrophage & T-cell function) | - | - | Substantial Reduction in 24 genes | - | [2] |
Table 2: Effect of Darapladib on Angiotensin II-Induced Cardiac Remodeling in Mice
| Parameter | Ang II-infused Mice | Ang II-infused Mice + Darapladib (50 mg·kg−1·d−1) | Outcome | Reference |
| Plasma Lp-PLA2 Activity | Increased | Decreased | Darapladib reduced plasma Lp-PLA2 activity | [5] |
| Cardiac Lp-PLA2 Protein Expression | Increased | Decreased | Darapladib decreased cardiac Lp-PLA2 expression | [5] |
| Cardiac Hypertrophy Markers (Anf, Bnp) | Significantly Increased | Reduced | Darapladib ameliorated cardiac hypertrophy | [5] |
| Heart Function (Ejection Fraction) | Elevated | Rescued to normal | Darapladib ameliorated cardiac dysfunction | [5] |
| Heart Function (End-diastolic volume, End-systolic volume) | Reduced | Rescued to normal | Darapladib ameliorated cardiac dysfunction | [5] |
Experimental Protocols
In Vivo Model of Atherosclerosis (Diabetic/Hypercholesterolemic Pig Model)
-
Animal Model: Diabetic/hypercholesterolemic pigs were utilized to mimic human atherosclerosis.
-
Treatment: Animals were randomly assigned to a control group or a treatment group receiving 10 mg/kg darapladib per day.[2]
-
Duration: The study was conducted over a period of 24 weeks.[2]
-
Endpoints Measured:
In Vivo Model of Hypertensive Cardiac Remodeling (Angiotensin II-Infusion in Mice)
-
Animal Model: A mouse model of hypertension was induced by angiotensin II (Ang II) infusion.[5]
-
Treatment: A highly selective small-molecule Lp-PLA2 inhibitor, darapladib, was administered intragastrically at a dose of 50 mg·kg−1·d−1 to block Lp-PLA2 activity in vivo.[5]
-
Endpoints Measured:
-
Plasma and Cardiac Lp-PLA2 Activity/Expression: To confirm the inhibitory effect of darapladib.[5]
-
Cardiac Hypertrophy Markers: Atrial natriuretic factor (Anf) and brain natriuretic peptide (Bnp) levels were measured.[5]
-
Heart Function: Magnetic resonance imaging was used to assess ejection fraction (EF), end-diastolic volume (EDV), and end-systolic volume (ESV).[5]
-
Macrophage Infiltration and Fibrosis: Histological analysis was performed to evaluate inflammation and fibrosis in the cardiac tissue.
-
In Vitro Assay for Lp-PLA2 Activity
-
Method: A common method for measuring serum Lp-PLA2 activity is the PAF Acetylhydrolase Assay Kit.[5]
-
Substrate: The assay utilizes 2-thio-PAF as the substrate.[5]
-
Procedure:
-
Plasma (10 μL) is mixed with EGTA and 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) and incubated to allow reaction with free thiols.[5]
-
The reaction is initiated by adding a substrate solution containing 2-thio-PAF.[5]
-
The change in absorbance is measured spectrophotometrically at 414 nm over time to determine the rate of substrate hydrolysis, which is indicative of Lp-PLA2 activity.[5]
-
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for in vivo cardiac remodeling study.
Caption: Logical flow of Lp-PLA2 inhibitor drug discovery.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 3. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Assay of Lp-PLA2-IN-14
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Lp-PLA2-IN-14, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of Lp-PLA2 and its role in inflammatory diseases such as atherosclerosis.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] It is primarily produced by inflammatory cells, including macrophages, T-cells, and mast cells.[1][2] In circulation, Lp-PLA2 is predominantly associated with low-density lipoprotein (LDL) particles.[3][4][5] The enzyme plays a crucial role in the pathophysiology of atherosclerosis by hydrolyzing oxidized phospholipids on LDL particles within the arterial wall.[2][3][5] This hydrolysis generates pro-inflammatory and pro-atherogenic mediators, such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[1][2][6] These products contribute to the formation of atherosclerotic plaques and promote plaque instability.[3][6] Given its role in vascular inflammation, Lp-PLA2 is a significant therapeutic target for cardiovascular diseases. Potent and selective inhibitors, such as this compound, are valuable tools for studying the enzyme's function and for the development of novel therapeutics.
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis. Lp-PLA2, associated with LDL particles, acts on oxidized LDL (oxLDL) in the arterial intima, producing lysophosphatidylcholine (Lyso-PC) and other pro-inflammatory mediators. These products then promote the recruitment of immune cells and further inflammation, contributing to the development of atherosclerotic plaques.
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Quantitative Data for this compound
The inhibitory potency of this compound against recombinant human Lp-PLA2 (rhLp-PLA2) has been determined and is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of an inhibitor.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Compound 14) | rhLp-PLA2 | Enzymatic | 0.4[7] |
Experimental Protocols
A fluorometric assay is a common and sensitive method for measuring Lp-PLA2 activity and for screening inhibitors. The principle of this assay is based on the enzymatic hydrolysis of a quenched fluorescent substrate. When the substrate is cleaved by Lp-PLA2, a fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of an Lp-PLA2 inhibitor.
Caption: Workflow for Lp-PLA2 inhibitor IC50 determination.
Protocol 1: In Vitro Lp-PLA2 Enzymatic Assay
This protocol describes a method for measuring the activity of recombinant human Lp-PLA2 (rhLp-PLA2) using a fluorogenic substrate.
A. Materials and Reagents
-
Recombinant Human Lp-PLA2 (rhLp-PLA2)
-
Lp-PLA2 fluorogenic substrate (e.g., a quenched PED6 analog)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate)
-
Standard laboratory equipment (pipettes, tubes, etc.)
B. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer and ensure the pH is adjusted to 7.4. Store at 4°C.
-
Enzyme Solution: Prepare a working solution of rhLp-PLA2 in assay buffer. The final concentration should be determined empirically, but a starting point of 2X the final desired concentration is recommended. Keep on ice.
-
Substrate Solution: Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or near the Km of the enzyme for the substrate. Protect from light.
C. Assay Procedure
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 25 µL of assay buffer to the "blank" and "100% activity" control wells.
-
Add 25 µL of the 2X enzyme solution to the "100% activity" control wells and all test wells.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
Protocol 2: this compound Inhibition Assay (IC50 Determination)
This protocol details the steps to determine the IC50 value of this compound.
A. Additional Materials
-
This compound
B. Reagent Preparation
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations. Then, dilute these further in assay buffer to achieve the desired final concentrations in the assay with a consistent, low percentage of DMSO (e.g., <1%).
C. Assay Procedure
-
To the wells of a 96-well plate, add the following:
-
Blank wells: 75 µL of assay buffer.
-
Control wells (100% activity): 50 µL of assay buffer + 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Inhibitor wells: 50 µL of assay buffer + 25 µL of the serially diluted this compound solutions.
-
-
Add 25 µL of the 2X enzyme solution to the control and inhibitor wells.
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity as described in Protocol 1.
D. Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 x [1 - (Rate of inhibitor well - Rate of blank well) / (Rate of control well - Rate of blank well)]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
References
- 1. mdpi.com [mdpi.com]
- 2. labcorp.com [labcorp.com]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lp-PLA2-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases such as atherosclerosis.[1] It is primarily produced by inflammatory cells like macrophages, lymphocytes, and foam cells.[1] Lp-PLA2 circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[2] The enzyme's pro-inflammatory effects are mediated through the hydrolysis of oxidized phospholipids on LDL particles, which generates potent pro-inflammatory mediators, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[1] These products contribute to the recruitment of leukocytes, activation of immune responses, and the formation of foam cells, all of which are critical steps in the development and progression of atherosclerotic plaques.[3]
Lp-PLA2-IN-14 is a potent inhibitor of Lp-PLA2 with a pIC50 of 8.4 against the recombinant human enzyme.[4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to investigate the biological roles of Lp-PLA2 and the therapeutic potential of its inhibition.
Data Presentation
Inhibitor Activity
| Compound | Target | IC50 / pIC50 | Assay Type | Reference |
| This compound | rhLp-PLA2 | pIC50 = 8.4 | Enzymatic Assay | [4] |
| Darapladib | Lp-PLA2 | IC50 = 0.25 nM | Enzymatic Assay |
Cellular Activity of Lp-PLA2 Inhibitors (Darapladib as a reference)
| Cell Line | Treatment | Concentration | Time | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Angiotensin II + Darapladib | 10 - 100 nM | 1 - 48 h | Inhibition of NLRP3 inflammasome activation and IL-1β secretion. | [5] |
| ApoE-deficient mouse macrophages | Darapladib | 50 mg/kg/day (in vivo) | 6 weeks | Reduced expression of MCP-1, VCAM-1, and TNF-α. | [6] |
| Human Monocytic Cell Line (THP-1) | OA-NO2 (induces Lp-PLA2 inhibition) | Not Applicable | 24 h | Downregulation of Lp-PLA2 expression via inhibition of p42/p44 MAPK and NF-κB pathways. | [7] |
Signaling Pathways and Experimental Workflow
Lp-PLA2 Signaling Pathway in Macrophages
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators that activate NF-κB and the NLRP3 inflammasome, leading to inflammation.
Experimental Workflow for Assessing this compound Efficacy
Caption: A general workflow for studying the effects of this compound on macrophage inflammation in vitro.
Experimental Protocols
Preparation of this compound Stock Solution
Note: A specific datasheet for this compound with solubility information was not publicly available. The following protocol is based on a similar compound, Lp-PLA2-IN-3, which is highly soluble in DMSO.[8] It is crucial to obtain the manufacturer's datasheet for this compound for accurate solubility and stability information.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the pIC50 of 8.4, the IC50 is approximately 4 nM. To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A working stock stored at -20°C should be used within one month, while storage at -80°C is recommended for up to six months.[8]
Cell Culture and Treatment
Recommended Cell Lines:
-
Macrophages: Murine RAW264.7, human THP-1 (differentiated into macrophages with PMA), or primary bone marrow-derived macrophages (BMDMs). These cells are known to express Lp-PLA2 and are key players in the inflammatory processes mediated by this enzyme.[3][5]
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs). These are relevant for studying the effects of Lp-PLA2 on vascular inflammation and endothelial dysfunction.
General Cell Culture Protocol (Example with RAW264.7 Macrophages):
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight.
Treatment Protocol:
-
Prepare a working solution of this compound by diluting the stock solution in fresh, serum-free or low-serum cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Based on data from similar inhibitors like darapladib, a concentration range of 1 nM to 1 µM is a reasonable starting point.[5]
-
If applicable, pre-treat the cells with an inflammatory stimulus such as oxidized LDL (oxLDL) (e.g., 50 µg/mL) or lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 3 hours) to induce Lp-PLA2 expression and activity.[5]
-
Remove the stimulation medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubate the cells for the desired treatment duration. Based on studies with darapladib, incubation times can range from 1 to 48 hours, depending on the downstream endpoint being measured.[5]
Downstream Assays
This protocol is for measuring the concentration of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the cell culture supernatant.
Procedure:
-
Following the treatment period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to fresh tubes and store at -80°C until analysis.
-
Use commercially available ELISA kits for the specific cytokines of interest and follow the manufacturer's instructions to quantify the cytokine concentrations.
This protocol is to assess the protein levels and activation state of key components of the NLRP3 inflammasome and NF-κB signaling pathways.
Procedure:
-
After collecting the supernatant, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture plate with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against NLRP3, cleaved Caspase-1, phospho-NF-κB p65, and total NF-κB p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This protocol is to measure the mRNA expression levels of inflammatory genes.
Procedure:
-
After treatment, wash the cells with PBS and lyse them using a suitable RNA lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for your target genes (e.g., Il1b, Tnf, Il6) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing the Lp-PLA2 inhibitor, this compound, in a cell culture setting. By following these methodologies, researchers can effectively investigate the cellular mechanisms of Lp-PLA2 and evaluate the potential of its inhibition as a therapeutic strategy for inflammatory diseases. It is strongly recommended to obtain the manufacturer's specific datasheet for this compound to ensure accurate preparation and handling of the compound.
References
- 1. lp-pla2.de [lp-pla2.de]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
Application Notes and Protocols for Lp-PLA2-IN-14 Administration in Murine Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14, in mice. The protocols outlined below are based on established methodologies for similar inhibitors in preclinical studies.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[1] These mediators contribute to the development and progression of atherosclerotic plaques. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for cardiovascular diseases.[1][2] this compound is a potent and selective inhibitor of Lp-PLA2. These notes provide detailed protocols for its in vivo evaluation in mice.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies with Lp-PLA2 inhibitors in mouse models of atherosclerosis, such as LDLR-deficient and ApoE-deficient mice.[3][4][5]
Table 1: Dosing and Administration of a Representative Lp-PLA2 Inhibitor (Darapladib) in Mice
| Parameter | Value | Reference |
| Compound | Darapladib | [3][4][5][6][7] |
| Mouse Model | LDLR-deficient / ApoE-deficient | [3][4][5] |
| Dose | 50 mg/kg/day | [3][4][5][6][7] |
| Administration Route | Oral gavage (p.o.) | [3][4][5][7] |
| Vehicle | DMSO / 0.5% CMC-Na | [6] |
| Treatment Duration | 6 weeks | [3][4][5][7] |
Table 2: Expected Efficacy and Biomarker Modulation in Mice
| Parameter | Expected Outcome | Reference |
| Serum Lp-PLA2 Activity | >60% inhibition | [3][4][7] |
| Atherosclerotic Plaque Area | Significant reduction | [3] |
| Necrotic Core Area | Markedly reduced | [3] |
| Inflammatory Markers (hs-CRP, IL-6) | Significantly reduced | [3][4] |
| Inflammatory Gene Expression (MCP-1, VCAM-1) | Significantly reduced | [3] |
| Serum Lipid Levels (TC, TG, LDL-C, HDL-C) | No significant change | [3] |
| Body Weight | No significant change | [3] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution
This protocol describes the preparation of this compound for oral administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na), 0.5% (w/v) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound based on the number of animals and the desired dose (e.g., 50 mg/kg).
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[6]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
For a final dosing concentration of 5 mg/mL, dilute the DMSO stock solution with 0.5% CMC-Na.[6] For example, to prepare 1 mL of dosing solution, add 50 µL of the 100 mg/mL stock to 950 µL of 0.5% CMC-Na.
-
Vortex the final solution vigorously before each use to ensure a uniform suspension.
-
Prepare a vehicle control solution using the same concentrations of DMSO and 0.5% CMC-Na without the inhibitor.[6]
Protocol 2: Oral Administration in Mice
This protocol details the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Vehicle control solution
-
Appropriate mouse strain (e.g., C57BL/6J, LDLR-/-, ApoE-/-)
-
Animal scale
-
Gavage needles (flexible or rigid, 20-22 gauge)
-
1 mL syringes
Procedure:
-
Acclimatize mice to handling and the experimental environment for at least one week prior to the start of the study.
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered. The final volume should be approximately 1% of the mouse's body weight.[6] For a 25g mouse, this would be 250 µL.
-
Vortex the dosing solution immediately before drawing it into the syringe to ensure homogeneity.
-
Gently restrain the mouse and insert the gavage needle orally into the esophagus.
-
Slowly dispense the calculated volume of the dosing solution.
-
Administer the vehicle solution to the control group using the same procedure.
-
Monitor the mice for any signs of distress or adverse reactions post-administration.
-
Repeat the administration daily for the duration of the study (e.g., 6 weeks).[3][4][5][7]
Protocol 3: Measurement of Serum Lp-PLA2 Activity
This protocol provides a method to assess the pharmacodynamic effect of this compound by measuring enzyme activity in serum.
Materials:
-
Mouse serum samples (collected via retro-orbital bleeding or cardiac puncture)
-
Lp-PLA2 activity assay kit (e.g., PAF Acetylhydrolase Assay Kit)
-
Microplate reader
Procedure:
-
Collect blood samples from mice at baseline and at specified time points after inhibitor administration.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
On the day of the assay, thaw the serum samples on ice.
-
Follow the manufacturer's instructions for the Lp-PLA2 activity assay kit. A typical assay involves the use of a chromogenic substrate that is hydrolyzed by Lp-PLA2, leading to a color change that can be measured spectrophotometrically.[6]
-
Calculate the percentage of Lp-PLA2 inhibition in the treated group relative to the vehicle-treated control group.
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
References
- 1. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoprotein-associated phospholipase A2 ameliorates inflammation and decreases atherosclerotic plaque formation in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Lp-PLA2-IN-14 solubility and preparation for experiments
A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
Note: These application notes have been compiled for Lp-PLA2-IN-3 . No public data could be found for a compound named "Lp-PLA2-IN-14," and it is presumed to be a typographical error.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] It is produced by inflammatory cells such as macrophages, T-cells, and mast cells.[3] Lp-PLA2 circulates primarily bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[3] Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][4] These products promote the expression of adhesion molecules, stimulate cytokine production, and attract macrophages to the arterial intima, thus contributing to plaque progression and instability.[3][5] Elevated levels of Lp-PLA2 are correlated with an increased risk of cardiovascular events, making it a significant therapeutic target in the development of anti-atherosclerotic drugs.[1]
Lp-PLA2-IN-3 is a potent and orally bioavailable inhibitor of recombinant human Lp-PLA2.[6][7] These application notes provide detailed information on its solubility, preparation for experiments, and protocols for its use in both in vitro and in vivo research settings.
Quantitative Data
The following tables summarize the key quantitative data for Lp-PLA2-IN-3.
Table 1: Inhibitory Activity of Lp-PLA2-IN-3
| Compound | Target | IC₅₀ (nM) |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | 14 |
Data sourced from MedChemExpress and GlpBio.[6][8]
Table 2: In Vivo Pharmacokinetics of Lp-PLA2-IN-3 in Male Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Cₘₐₓ (µg/mL) | AUC₀₋₂₄ₕ (µg·h/mL) | t₁/₂ (hours) |
| Intravenous (i.v.) | 1 | - | - | 4 |
| Oral (p.o.) | 3 | 0.27 | 3.4 | 7.7 |
Data sourced from MedChemExpress.[6][7]
Table 3: Solubility of Lp-PLA2-IN-3
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL (≥ 534.36 mM) |
Data sourced from MedChemExpress and GlpBio.[6][8]
Signaling Pathway
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory pathway of atherosclerosis.
Caption: Lp-PLA2 signaling in atherosclerosis and the point of intervention for Lp-PLA2-IN-3.
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of stock solutions of Lp-PLA2-IN-3 for in vitro and in vivo experiments.
Materials:
-
Lp-PLA2-IN-3 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of Lp-PLA2-IN-3 required to prepare a stock solution of a specific concentration (e.g., 10 mM, 50 mM). The molecular weight of Lp-PLA2-IN-3 is 467.85 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of Lp-PLA2-IN-3 powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6][8] When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[6][8]
In Vitro Cell-Based Assay: Inhibition of Inflammatory Response
This protocol provides a general method to assess the efficacy of Lp-PLA2-IN-3 in inhibiting the inflammatory response in a macrophage cell line (e.g., THP-1).
Caption: Workflow for an in vitro cell-based assay to evaluate Lp-PLA2-IN-3.
Materials:
-
Differentiated THP-1 macrophages
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lp-PLA2-IN-3 stock solution (in DMSO)
-
Oxidized LDL (oxLDL)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
ELISA kits for inflammatory cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the Lp-PLA2-IN-3 stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing different concentrations of Lp-PLA2-IN-3 or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add oxLDL to the wells at a pre-determined optimal concentration to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC₅₀ of Lp-PLA2-IN-3 for the inhibition of the inflammatory response.
In Vivo Animal Study: Murine Model of Atherosclerosis
This protocol provides a general framework for evaluating the efficacy of Lp-PLA2-IN-3 in a mouse model of atherosclerosis (e.g., ApoE⁻/⁻ or Ldlr⁻/⁻ mice). This protocol is adapted from a study using the Lp-PLA2 inhibitor darapladib.[4]
Caption: Workflow for an in vivo study of Lp-PLA2-IN-3 in a mouse model of atherosclerosis.
Materials:
-
ApoE⁻/⁻ or Ldlr⁻/⁻ mice
-
High-fat diet
-
Lp-PLA2-IN-3
-
DMSO
-
0.5% Carboxymethylcellulose sodium (CMC-Na)
-
Oral gavage needles
-
Equipment for blood collection and tissue harvesting
-
Assay kits for plasma lipids and Lp-PLA2 activity
-
Reagents for histological analysis of atherosclerotic plaques (e.g., Oil Red O)
Procedure:
-
Animal Model and Diet: Use male ApoE⁻/⁻ or Ldlr⁻/⁻ mice, 8-10 weeks old. Feed the mice a high-fat diet for a designated period to induce atherosclerosis.
-
Grouping: Randomly divide the mice into a vehicle control group and one or more treatment groups with different doses of Lp-PLA2-IN-3.
-
Dosing Formulation:
-
Dissolve Lp-PLA2-IN-3 in DMSO to create a concentrated stock.
-
Dilute the stock solution in 0.5% CMC-Na to the final desired concentration for oral administration. The final DMSO concentration should be low (e.g., <5%).
-
Prepare the vehicle control using the same final concentrations of DMSO and CMC-Na.
-
-
Administration: Administer the Lp-PLA2-IN-3 formulation or vehicle control to the mice daily via oral gavage. The volume is typically based on the animal's body weight (e.g., 10 mL/kg).
-
Study Duration and Monitoring: The treatment period can range from several weeks to months. Monitor the health and body weight of the animals regularly.
-
Endpoint and Sample Collection: At the end of the study, euthanize the mice.
-
Collect blood via cardiac puncture for plasma separation. Store plasma at -80°C.
-
Perfuse the vascular system with saline and then fixative.
-
Carefully dissect the aorta for histological analysis.
-
-
Analysis:
-
Plasma Analysis: Measure plasma levels of total cholesterol, LDL, HDL, and triglycerides. Determine plasma Lp-PLA2 activity using a commercially available kit.
-
Histological Analysis: Quantify the atherosclerotic lesion area in the aorta (e.g., in the aortic root or the entire aorta) using Oil Red O staining.
-
-
Data Analysis: Compare the measured parameters between the treatment and vehicle control groups to evaluate the efficacy of Lp-PLA2-IN-3 in reducing atherosclerosis.
Storage and Stability
-
Powder: Store the solid form of Lp-PLA2-IN-3 at -20°C for up to 3 years.[6]
-
In Solvent: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[6][8] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8]
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. clevelandheartlab.com [clevelandheartlab.com]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bcbsm.com [bcbsm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1][2][3] It is a key enzyme in the inflammatory processes associated with atherosclerosis.[4][5] Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (Lyso-PC) and oxidized nonesterified fatty acids.[3][4] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques.[4] Elevated Lp-PLA2 activity is an independent risk factor for cardiovascular disease (CVD), coronary heart disease (CHD), and ischemic stroke. Therefore, the quantitative measurement of Lp-PLA2 activity is a valuable tool in cardiovascular risk assessment and in the development of therapeutic inhibitors.
Note on "Lp-PLA2-IN-14": A thorough search of scientific literature and commercial databases did not yield specific information on a compound named "this compound." The following protocols are based on established and widely used methods for measuring Lp-PLA2 activity using a common chromogenic substrate.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 plays a crucial role in the progression of atherosclerosis through its enzymatic activity within the arterial intima. The following diagram illustrates the signaling pathway involving Lp-PLA2.
Caption: Lp-PLA2 hydrolyzes oxidized LDL, promoting inflammation and plaque formation.
Principle of the Lp-PLA2 Activity Assay
The most common method for determining Lp-PLA2 activity is a colorimetric enzymatic assay. This assay utilizes a synthetic substrate that mimics the natural substrate of Lp-PLA2. The enzyme hydrolyzes this substrate, releasing a chromogenic product that can be quantified by measuring the change in absorbance over time. A widely used substrate is 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine. Lp-PLA2 cleaves the succinyl-4-nitrophenyl group at the sn-2 position, releasing 4-nitrophenol, which has a yellow color and can be measured spectrophotometrically at 405 nm. The rate of 4-nitrophenol production is directly proportional to the Lp-PLA2 activity in the sample.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical for accurate Lp-PLA2 activity measurements.
-
Specimen Type: Serum or plasma (EDTA or heparin) can be used. Serum is often preferred.
-
Collection: Collect blood in a serum separator tube (SST) or an appropriate anticoagulant tube (e.g., lavender-top for EDTA plasma).
-
Processing:
-
Allow whole blood to clot at room temperature for 30 minutes if using an SST.
-
Centrifuge the sample at 1,000-2,000 x g for 10-15 minutes at room temperature.
-
Carefully aspirate the serum or plasma and transfer it to a clean, labeled microcentrifuge tube. Avoid disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Short-term (up to 7 days): Store at 2-8°C.
-
Long-term (up to 28 days): Store at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Assay Workflow
The following diagram outlines the general workflow for the Lp-PLA2 activity assay.
Caption: General workflow for the Lp-PLA2 colorimetric activity assay.
Detailed Assay Protocol
This protocol is a general guideline and may need to be optimized based on the specific assay kit and instrumentation used.
Materials:
-
Microplate reader capable of kinetic measurements at 405 nm and temperature control at 37°C.
-
96-well clear flat-bottom microplates.
-
Calibrators and controls with known Lp-PLA2 activity.
-
Assay buffer.
-
Lp-PLA2 substrate solution (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine).
-
Patient serum/plasma samples.
-
Precision pipettes and tips.
Procedure:
-
Preparation:
-
Bring all reagents, controls, and samples to room temperature before use.
-
Prepare the working substrate solution according to the manufacturer's instructions. This may involve reconstituting a lyophilized powder or mixing two components.
-
-
Assay Plate Setup:
-
Pipette a specific volume of assay buffer into each well (e.g., 200 µL).
-
Add a small volume of sample, calibrator, or control to the appropriate wells (e.g., 10 µL).
-
It is recommended to run all samples and controls in duplicate or triplicate.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the prepared substrate solution to each well (e.g., 50 µL).
-
-
Measurement:
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for a total of 10-15 minutes (kinetic read).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each well.
-
Generate a standard curve using the ΔA/min values of the calibrators.
-
Determine the Lp-PLA2 activity of the samples and controls from the standard curve.
-
The activity is typically expressed in nmol/min/mL or U/L.
-
Data Presentation
The following tables provide an example of how to structure and present quantitative data from an Lp-PLA2 activity assay.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 10 - 1000 nmol/min/mL |
| Limit of Detection (LOD) | 5 nmol/min/mL |
| Limit of Quantitation (LOQ) | 10 nmol/min/mL |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 10% |
Table 2: Sample Lp-PLA2 Activity Data
| Sample ID | Absorbance Change (ΔA/min) | Lp-PLA2 Activity (nmol/min/mL) |
| Control Low | 0.015 | 150 |
| Control High | 0.048 | 480 |
| Sample 1 | 0.022 | 220 |
| Sample 2 | 0.035 | 350 |
| Sample 3 | 0.012 | 120 |
Table 3: Clinical Interpretation of Lp-PLA2 Activity Levels
| Risk Category | Lp-PLA2 Activity (nmol/min/mL) |
| Low Risk | < 200 |
| Moderate Risk | 200 - 235 |
| High Risk | > 235 |
Note: Risk categories and cutoff values may vary between different assay manufacturers and clinical guidelines. The values presented are for illustrative purposes.
Logical Relationship of Assay Components
The following diagram illustrates the interaction of the key components in the Lp-PLA2 activity assay.
Caption: Interaction of components in the Lp-PLA2 colorimetric assay.
References
- 1. bcbsm.com [bcbsm.com]
- 2. LP PLA2 ACTIVITY - Lipoprotein Particles and Apolipoproteins - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. labcorp.com [labcorp.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
Application Notes and Protocols for Studying Microglial Activation with Lp-PLA2-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lp-PLA2-IN-14, a potent inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2), to investigate microglial activation and neuroinflammation. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases. Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a pro-inflammatory enzyme that generates lysophosphatidylcholine (lyso-PC) and other inflammatory mediators. Elevated Lp-PLA2 activity is associated with inflammatory conditions, making it a compelling target for therapeutic intervention in neuroinflammatory disorders.
This compound is a specific and potent inhibitor of Lp-PLA2, offering a valuable pharmacological tool to dissect the role of this enzyme in microglial biology and neuroinflammation.
Mechanism of Action
Lp-PLA2 hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing lyso-PC and oxidized free fatty acids. In the CNS, these products can act as signaling molecules that trigger a pro-inflammatory cascade in microglia. This includes the production of cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), contributing to neuronal damage. By inhibiting Lp-PLA2, this compound is expected to block the generation of these inflammatory mediators, thereby attenuating microglial activation and its downstream neurotoxic effects.
Signaling Pathway of Lp-PLA2 in Microglial Activation
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce Lyso-PC, activating microglia.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Target | Recombinant Human Lp-PLA2 | [1] |
| pIC50 | 8.4 | [1] |
| IC50 | ~3.98 nM | Calculated |
Note: The IC50 value is calculated from the pIC50 value (IC50 = 10^(-pIC50) M).
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on microglial activation are provided below.
Protocol 1: In Vitro Microglial Cell Culture and Treatment
This protocol describes the culture of microglial cells and subsequent treatment with an inflammatory stimulus and this compound.
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Culture: Culture BV-2 cells or primary microglia in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells into appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment: Once cells are attached and have reached the desired confluency, replace the medium with fresh serum-free or low-serum DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours. A vehicle control (DMSO) should be included.
-
Stimulation: After the pre-treatment period, add LPS (e.g., 100 ng/mL) to the wells to induce microglial activation.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.
Experimental Workflow for In Vitro Studies
Caption: Workflow for assessing this compound's effect on microglia.
Protocol 2: Measurement of Pro-inflammatory Cytokines
This protocol details the quantification of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 1
-
ELISA kits for mouse TNF-α and IL-1β
-
Microplate reader
Procedure:
-
Collect Supernatant: Following the incubation period in Protocol 1, carefully collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of cytokines based on the standard curve.
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent decrease in the LPS-induced secretion of TNF-α and IL-1β.
Protocol 3: Nitric Oxide (NO) Assay
This protocol describes the measurement of nitric oxide production, a key indicator of microglial activation, using the Griess reagent.
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite (NaNO2) standard
-
Microplate reader
Procedure:
-
Collect Supernatant: Collect the cell culture supernatant as described in Protocol 2.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Griess Reaction: Add the Griess reagent to the supernatant samples and standards in a 96-well plate according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol, protected from light.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader. Calculate the concentration of nitrite in the samples by comparing to the standard curve.
Expected Outcome: this compound treatment should lead to a dose-dependent reduction in LPS-stimulated nitric oxide production.
Protocol 4: Assessment of Microglial Morphology
This protocol outlines the qualitative assessment of changes in microglial morphology, which is indicative of their activation state.
Materials:
-
Cells cultured on glass coverslips in 24-well plates (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a microglial marker (e.g., Iba1)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fixation: After the treatment period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-Iba1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Expected Outcome: LPS stimulation will induce a morphological change in microglia from a ramified, resting state to an amoeboid, activated state. Treatment with this compound is expected to preserve the ramified morphology in a dose-dependent manner.
Data Presentation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of this compound on LPS-Induced Cytokine Production in BV-2 Cells
| Treatment | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD | Nitrite (µM) ± SD |
| Vehicle Control | Value | Value | Value |
| LPS (100 ng/mL) | Value | Value | Value |
| LPS + this compound (1 nM) | Value | Value | Value |
| LPS + this compound (10 nM) | Value | Value | Value |
| LPS + this compound (100 nM) | Value | Value | Value |
| LPS + this compound (1 µM) | Value | Value | Value |
Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Troubleshooting
-
High background in ELISA: Ensure thorough washing steps and use a fresh blocking buffer.
-
Low signal in Griess assay: Ensure the Griess reagent is fresh and properly prepared. Supernatants can be concentrated if NO production is very low.
-
Cell toxicity: Always perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
-
Variability in primary microglia: Primary microglia can exhibit donor-to-donor variability. Pool cells from multiple animals or use a sufficient number of independent preparations to ensure reproducibility.
Conclusion
This compound is a valuable tool for investigating the role of Lp-PLA2 in microglial activation. The protocols outlined in these application notes provide a framework for researchers to study the anti-inflammatory potential of this inhibitor in in vitro models of neuroinflammation. By measuring key inflammatory markers and observing morphological changes, researchers can gain insights into the therapeutic potential of targeting Lp-PLA2 in neurodegenerative diseases.
References [1] MedchemExpress. This compound Datasheet. (This is a placeholder reference as the specific datasheet is the primary source of the pIC50 value).
References
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Novel Lp-PLA2 Inhibitors
Disclaimer: As of November 2025, publicly available information specifically detailing the off-target effects of a compound designated "Lp-PLA2-IN-14" is limited. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential off-target effects of novel Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, drawing on the broader knowledge of the enzyme's function and clinical trial data from other inhibitors in this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lp-PLA2 inhibitors?
Lp-PLA2 inhibitors are a class of drugs designed to selectively block the activity of the Lp-PLA2 enzyme.[1] This enzyme is primarily associated with low-density lipoprotein (LDL) particles in the blood and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory and pro-atherogenic byproducts.[1] By inhibiting Lp-PLA2, these drugs aim to reduce the inflammatory response and the progression of atherosclerotic plaques.[1]
Q2: What are the potential, theoretically-driven off-target effects of Lp-PLA2 inhibition?
Given that Lp-PLA2 is part of the larger phospholipase A2 (PLA2) superfamily, there is a theoretical potential for off-target effects on other PLA2 enzymes. These enzymes are involved in a wide array of biological processes, including inflammation, digestion, and brain health.[2] Off-target inhibition of other PLA2s could lead to unintended physiological consequences. Additionally, since Lp-PLA2 hydrolyzes phospholipids to produce various bioactive lipids, its inhibition could have broader effects on lipid signaling pathways beyond the intended anti-inflammatory effect in atherosclerosis.[3]
Q3: Have clinical trials of other Lp-PLA2 inhibitors revealed any significant off-target effects or safety concerns?
Clinical trials with the Lp-PLA2 inhibitor darapladib, while demonstrating a significant reduction in Lp-PLA2 activity (approximately 65%), did not show a significant reduction in cardiovascular events in patients with stable coronary heart disease.[4] Although high Lp-PLA2 activity was associated with an increased risk of cardiovascular events, its pharmacological lowering did not translate to clinical benefit in these studies.[4] Information regarding specific off-target effects in these trials is not extensively detailed in the provided search results. However, the failure to show efficacy raises questions about the precise role of Lp-PLA2 in cardiovascular disease progression and whether other pathways may be compensatory or affected.[3]
Q4: Beyond cardiovascular effects, what other organ systems should be monitored for potential off-target effects?
Given the widespread presence of phospholipases and their lipid products, researchers should consider monitoring for potential effects on:
-
Gastrointestinal system: Some PLA2 enzymes play a role in digestion.
-
Immune system: Lp-PLA2 is involved in inflammation, and its inhibition could have broader immunomodulatory effects.
-
Neurological system: Certain PLA2 enzymes are important for brain health.[2]
-
Renal system: As the kidneys are crucial for filtering blood and are sensitive to inflammatory and metabolic changes.
Troubleshooting Guide for Investigating Off-Target Effects
This guide is intended to assist researchers in identifying and characterizing potential off-target effects during preclinical and clinical development of a novel Lp-PLA2 inhibitor.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell toxicity in in vitro assays | Inhibition of other essential phospholipases or cellular signaling pathways. | 1. Perform a broader kinase and enzyme panel screening to identify unintended targets.2. Conduct transcriptomic or proteomic analysis to identify perturbed pathways.3. Validate findings in a secondary, unrelated cell line. |
| Lack of efficacy in animal models despite potent Lp-PLA2 inhibition | 1. Species-specific differences in Lp-PLA2 biology or lipoprotein binding.[5]2. Activation of compensatory inflammatory or lipid signaling pathways.3. Poor pharmacokinetic/pharmacodynamic (PK/PD) profile leading to insufficient target engagement in relevant tissues. | 1. Confirm target engagement in the tissue of interest.2. Analyze expression of other PLA2 family members and related inflammatory markers.3. Conduct detailed PK/PD modeling. |
| Unanticipated adverse events in animal studies (e.g., organ damage, weight loss) | Off-target activity in specific organs or systemic effects on lipid metabolism. | 1. Perform comprehensive histopathological analysis of all major organs.2. Conduct a full clinical pathology panel (hematology and serum chemistry).3. Investigate changes in lipid profiles and inflammatory biomarkers. |
| Inconsistent results between different assay formats | Interference of the compound with assay components (e.g., fluorescence, luminescence). | 1. Run control experiments to test for assay interference.2. Use an orthogonal assay based on a different detection principle to confirm results. |
Experimental Protocols
1. Kinase and Phospholipase Profiling
-
Objective: To assess the selectivity of the Lp-PLA2 inhibitor against a broad panel of kinases and other phospholipases.
-
Methodology:
-
Utilize a commercial service for kinase and phospholipase profiling (e.g., Eurofins, Reaction Biology).
-
Provide the compound at a standard screening concentration (e.g., 1 µM and 10 µM).
-
The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each enzyme in the panel.
-
Results are typically provided as a percentage of inhibition relative to a control. Significant off-target hits (e.g., >50% inhibition) should be followed up with IC50 determination.
-
2. In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration at which the Lp-PLA2 inhibitor induces cell death in various cell lines.
-
Methodology:
-
Plate cells (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Lp-PLA2 inhibitor (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Calculate the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.
-
3. In Vivo Rodent Toxicology Study
-
Objective: To evaluate the safety and tolerability of the Lp-PLA2 inhibitor in a rodent model.
-
Methodology:
-
Administer the Lp-PLA2 inhibitor to rodents (e.g., mice or rats) at three different dose levels (low, medium, and high) and a vehicle control for a specified duration (e.g., 14 or 28 days).
-
Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Visualizations
Caption: Canonical Lp-PLA2 signaling pathway and point of inhibition.
Caption: Experimental workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein-Associated Phospholipase A2 Activity Is a Marker of Risk But Not a Useful Target for Treatment in Patients With Stable Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lp-PLA2-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported oral bioavailability?
A1: this compound is a potent, orally bioavailable inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 14 nM for recombinant human Lp-PLA2.[1][2] In preclinical studies involving male Sprague-Dawley rats, the oral bioavailability (F) of this compound was determined to be 35.5% when administered at a dose of 3 mg/kg.[2]
Q2: Why is improving the bioavailability of this compound important for my research?
A2: Enhancing the oral bioavailability of this compound is crucial for achieving consistent and therapeutically relevant plasma concentrations in preclinical and, potentially, clinical studies. Improved bioavailability can lead to more reliable in vivo efficacy, reduced dose requirements, and minimized inter-subject variability.
Q3: What are the likely causes of the incomplete oral bioavailability of this compound?
A3: While specific data for this compound is limited, incomplete oral bioavailability for small molecule inhibitors is often attributed to poor aqueous solubility and/or extensive first-pass metabolism. Given its high solubility in organic solvents like DMSO, poor dissolution in the gastrointestinal tract is a probable limiting factor.[1][2]
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?
A4: A variety of formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution rate.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to improve absorption.
-
Solid Dispersions: Dispersing the drug in a polymer matrix to improve wettability and dissolution.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin to increase its solubility in water.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a systematic approach to identifying and resolving common issues related to the in vivo performance of this compound.
Problem: Inconsistent or lower-than-expected plasma concentrations of this compound in animal studies.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting low in vivo exposure of this compound.
Step 1: Verify Compound and Dosing Procedure
-
Question: Have you confirmed the purity and identity of your batch of this compound?
-
Action: Use techniques like LC-MS and NMR to confirm the identity and purity of the compound. Impurities can affect both the actual dose administered and the biological response.
-
-
Question: Is your dosing vehicle appropriate and the compound fully dissolved or homogenously suspended?
Step 2: Investigate Solubility-Related Issues
-
Question: Have you determined the aqueous solubility of this compound in relevant buffers (e.g., pH 1.2, 4.5, 6.8)?
-
Action: Perform solubility studies to understand the pH-dependent solubility profile. This will help in selecting an appropriate formulation strategy.
-
-
Question: Are you observing undissolved compound in the gastrointestinal tract upon necropsy?
-
Action: A visual inspection can provide qualitative evidence of poor dissolution.
-
Step 3: Explore Formulation Strategies to Enhance Solubility and Dissolution
Based on the likely poor aqueous solubility of this compound, the following formulation approaches are recommended.
| Strategy | Principle | Advantages | Considerations |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract. | Can significantly increase solubility and absorption; may bypass first-pass metabolism via lymphatic uptake. | Requires careful selection of excipients to ensure compatibility and stability. |
| Amorphous Solid Dispersions | The crystalline drug is converted to an amorphous form and dispersed within a polymer matrix. | The amorphous form has higher energy and greater solubility than the crystalline form. | The amorphous state can be physically unstable and may recrystallize over time. |
| Particle Size Reduction (Micronization/Nanonization) | The surface area of the drug is increased, leading to a faster dissolution rate according to the Noyes-Whitney equation. | A relatively straightforward approach that can be applied to many compounds. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule. | Forms a soluble complex that can readily dissolve in the GI fluids. | The size of the drug molecule must be compatible with the cyclodextrin cavity; can be a costly approach. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Prepare various mixtures of these three components and titrate with water to identify the boundaries of the microemulsion region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the microemulsion region of the phase diagram.
-
Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the formulation to water and observing the formation of the microemulsion.
-
Measure the droplet size and polydispersity index of the resulting microemulsion using dynamic light scattering.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
-
Polymer Selection:
-
Select a suitable polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or an enteric polymer like HPMC-AS.
-
-
Solvent Selection:
-
Choose a common volatile solvent in which both this compound and the selected polymer are soluble (e.g., methanol, acetone).
-
-
Preparation:
-
Dissolve this compound and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
-
Characterization:
-
Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the drug, indicating an amorphous state.
-
Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Perform in vitro dissolution testing to compare the dissolution rate of the solid dispersion to the crystalline drug.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (rhLp-PLA2) | 14 nM | [1][2] |
| Molecular Weight | 467.85 g/mol | [1][2] |
| Formula | C20H13ClF3N3O3S | [1][2] |
| Oral Bioavailability (F) in Rats (3 mg/kg) | 35.5% | [2] |
| Cmax in Rats (3 mg/kg, p.o.) | 0.27 µg/mL | [2] |
| T1/2 in Rats (3 mg/kg, p.o.) | 7.7 hours | [2] |
| AUC0-24h in Rats (3 mg/kg, p.o.) | 3.4 µg·h/mL | [2] |
| Solubility in DMSO | ≥ 250 mg/mL | [1][2] |
Visualizations
Lp-PLA2 Signaling Pathway and Point of Inhibition
Caption: Mechanism of Lp-PLA2 and inhibition by this compound.
General Workflow for Bioavailability Enhancement
Caption: A systematic workflow for improving the oral bioavailability of a drug candidate.
References
Lp-PLA2-IN-14 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound as a solid?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store these solutions at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 250 mg/mL.[1] It is important to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can impact solubility.[1]
Q4: Can I store the stock solution at room temperature?
A4: No, it is not recommended to store stock solutions of this compound at room temperature. For shipping purposes, it may be sent at room temperature in the continental US, but for any extended period, frozen storage is required to prevent degradation.[1]
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation may indicate that the compound has come out of solution. This could be due to improper storage, solvent evaporation, or the use of a solvent in which it has lower solubility. Refer to the Troubleshooting Guide below for steps to address this issue.
Stability and Storage Data Summary
The following tables summarize the recommended storage conditions for this compound in its solid form and in solution.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| Solvent | Storage Temperature | Duration | Source |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder, CAS No. 2196245-16-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Methodology:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.46785 mg of the compound (Molecular Weight: 467.85 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, this would be 0.1 mL for 0.46785 mg.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Caption: Logical steps for troubleshooting common issues with this compound.
Issue 1: Precipitation or Cloudiness in Stock Solution
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen solvent, or the solvent may have absorbed water.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure that you are using anhydrous DMSO and that the concentration does not exceed the recommended solubility.
-
Gentle Warming and Sonication: You can try to gently warm the solution (not exceeding 37°C) in a water bath and sonicate for a short period to help redissolve the compound.
-
Prepare a Fresh Solution: If precipitation persists, it is best to discard the solution and prepare a fresh stock solution, ensuring that the solid is fully dissolved before aliquoting and freezing.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: The activity of this compound may be compromised due to improper storage or handling.
-
Troubleshooting Steps:
-
Confirm Storage Conditions: Verify that the solid compound and stock solutions have been stored at the recommended temperatures.
-
Review Handling Procedures: Ensure that stock solutions are being properly aliquoted and that the number of freeze-thaw cycles is minimized. Each aliquot should ideally be used only once.
-
Use a New Vial: If you suspect degradation of your current stock, it is advisable to use a new, unopened vial of this compound to prepare a fresh stock solution.
-
Perform a Quality Control Check: If possible, perform an analytical check (e.g., HPLC-MS) on your stock solution to confirm the integrity and concentration of the compound.
-
References
Technical Support Center: Addressing Cytotoxicity of Lp-PLA2-IN-14 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] The Lp-PLA2 enzyme hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, which generates pro-inflammatory and pro-atherogenic byproducts.[1][2] By inhibiting the activity of Lp-PLA2, this compound reduces the production of these harmful mediators, thereby diminishing the inflammatory response.[1]
Q2: Why might this compound exhibit cytotoxicity in vitro?
A2: While Lp-PLA2 inhibitors are designed to target inflammation, off-target effects or compound-specific properties can lead to cytotoxicity.[3] Potential reasons include:
-
Disruption of essential cellular processes: Inhibition of Lp-PLA2 may inadvertently affect lipid metabolism or signaling pathways crucial for cell survival in certain cell types.
-
Solvent-induced toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Compound aggregation: At high concentrations, the compound may aggregate in the cell culture medium, leading to non-specific cellular stress and death.[3]
-
Induction of apoptosis or necrosis: The compound might trigger programmed cell death or other cell death pathways in sensitive cell lines.
Q3: What are the recommended handling and storage conditions for this compound?
A3: For optimal stability and activity, this compound should be stored as a desiccated solid at -20°C. For in vitro experiments, prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q4: How does Lp-PLA2 inhibition affect cellular signaling?
A4: Lp-PLA2 is a key enzyme in inflammatory pathways. Its inhibition can modulate signaling cascades, such as the NLRP3 inflammasome pathway in macrophages, which is involved in the production of pro-inflammatory cytokines like IL-1β.[4] By blocking Lp-PLA2, the production of lysophosphatidylcholine (Lyso-PC) and other bioactive lipids is reduced, which in turn can decrease the activation of downstream inflammatory responses.[2][4]
Troubleshooting Guide for In Vitro Cytotoxicity
This guide addresses common issues observed during in vitro cytotoxicity assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed at all tested concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution is too high. | Ensure the final solvent concentration is below the tolerance level for your cell line (typically ≤ 0.5%). Run a solvent-only control to assess its toxicity. |
| Incorrect compound concentration: Errors in serial dilutions or stock solution concentration calculation. | Verify the concentration of your stock solution and the accuracy of your dilution series. | |
| Cell line sensitivity: The chosen cell line is highly sensitive to the compound or the inhibition of Lp-PLA2. | Consider using a different cell line or a cell line with lower Lp-PLA2 expression. | |
| Inconsistent results between replicate wells | Uneven cell seeding: Inconsistent number of cells plated in each well. | Ensure proper cell counting and a homogenous cell suspension before plating. Allow cells to adhere and distribute evenly before adding the compound.[5] |
| Pipetting errors: Inaccurate or inconsistent volumes of compound or reagents added to the wells. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation. | |
| No dose-dependent cytotoxicity observed | Compound instability or insolubility: The compound may be degrading or precipitating in the cell culture medium. | Visually inspect the wells for any precipitation. Consider using a lower concentration range or a different formulation with improved solubility.[6] |
| Assay interference: The compound may interfere with the cytotoxicity assay chemistry (e.g., quenching fluorescence or inhibiting reporter enzymes). | Run compound-only controls (without cells) to check for interference with the assay reagents.[7] Consider using an alternative cytotoxicity assay based on a different detection principle.[8] | |
| Low cell density: Insufficient cell numbers may lead to a weak signal that is difficult to detect. | Optimize the cell seeding density for your specific cell line and assay.[5] | |
| High background signal in control wells | Contamination: Microbial contamination of the cell culture. | Regularly check for contamination and maintain sterile techniques. |
| Media components: Phenol red or other components in the culture medium may interfere with the assay. | Use phenol red-free medium if using a colorimetric or fluorescent assay.[7] | |
| Forceful pipetting: Excessive force during pipetting can cause cell lysis and release of cellular components. | Handle the cell suspension gently during plating and reagent addition.[5] |
Quantitative Data Summary
The following tables present hypothetical data for the in vitro cytotoxicity of this compound in different cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| THP-1 | Human monocytic | MTT | 48 | > 50 |
| HUVEC | Human umbilical vein endothelial | LDH | 48 | 25.3 |
| HepG2 | Human liver carcinoma | Resazurin | 72 | 15.8 |
| A549 | Human lung carcinoma | CellTiter-Glo® | 72 | 32.1 |
Table 2: Effect of Serum Concentration on this compound Cytotoxicity in HUVEC Cells
| Fetal Bovine Serum (FBS) % | Incubation Time (hours) | IC50 (µM) |
| 10% | 48 | 25.3 |
| 5% | 48 | 18.7 |
| 1% | 48 | 9.2 |
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using the MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Adherent cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired concentration in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Efficacy of Lp-PLA2-IN-14 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor efficacy with the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14, in animal models. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2][3] By inhibiting Lp-PLA2, this compound aims to reduce the production of these inflammatory mediators, thereby decreasing the inflammatory response within atherosclerotic plaques and potentially slowing disease progression.[3][4]
Q2: We observe excellent in vitro potency for this compound, but it shows poor efficacy in our animal model of atherosclerosis. What are the potential reasons?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[5][6] Several factors could contribute to the poor performance of this compound in animal models:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or rapid excretion, resulting in insufficient drug concentration at the target site for a sufficient duration.
-
Suboptimal Formulation: The formulation used for administration may not be suitable for ensuring adequate absorption of the compound. This is particularly relevant for poorly soluble molecules.[5][7][8]
-
Species-specific Differences: The distribution and lipoprotein association of Lp-PLA2 can differ between species (e.g., primarily HDL-associated in mice vs. LDL-associated in humans), which might affect the inhibitor's efficacy.[9][10]
-
Incorrect Dosing Regimen: The dose and frequency of administration may not be optimized to maintain therapeutic concentrations of the inhibitor.
-
Target Engagement Issues: The inhibitor may not be reaching the Lp-PLA2 enzyme within the atherosclerotic plaques in sufficient concentrations to exert its effect.
Q3: How can we measure the activity of Lp-PLA2 in our animal models to confirm target engagement?
A3: Measuring Lp-PLA2 activity in plasma or serum is a crucial step to confirm that this compound is hitting its target. Several commercial assays are available for this purpose. The PLAC® Test is an FDA-approved enzymatic assay that measures Lp-PLA2 activity.[11][12][13] These assays typically use a synthetic substrate that, when hydrolyzed by Lp-PLA2, produces a detectable signal (e.g., colorimetric or fluorometric).[12] It is recommended to collect plasma samples at various time points after inhibitor administration to assess the extent and duration of target inhibition.
Troubleshooting Guide
Issue 1: Low Bioavailability and Exposure
If you suspect poor oral bioavailability is the cause of low efficacy, consider the following troubleshooting steps and alternative approaches.
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: The first step is to perform a PK study to determine the concentration of this compound in the plasma of the animal model over time after administration. This will provide crucial data on absorption, distribution, metabolism, and excretion (ADME).
-
Assess Physicochemical Properties: Characterize the solubility and stability of this compound under physiological conditions (e.g., pH, temperature). Poor aqueous solubility is a common reason for low oral bioavailability.[5][7]
-
Optimize Formulation: For poorly soluble compounds, the formulation is critical.[7][8] Experiment with different formulation strategies to enhance solubility and absorption.
Potential Solutions & Alternative Approaches:
| Formulation Strategy | Description | Key Advantages |
| Micronization | Reducing the particle size of the drug to increase the surface area for dissolution.[7][8] | Simple and widely used technique. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to improve dissolution rate and solubility.[7][14] | Can significantly enhance bioavailability. |
| Lipid-Based Formulations | Formulating the drug in lipids, surfactants, or co-solvents (e.g., self-emulsifying drug delivery systems - SEDDS).[8][15] | Can improve absorption through the lymphatic pathway, bypassing first-pass metabolism.[15] |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles to improve solubility and potentially target delivery.[5][15] | Can enhance bioavailability and provide controlled release. |
| Alternative Routes of Administration | If oral bioavailability remains a challenge, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure systemic exposure. | Bypasses absorption barriers, providing 100% bioavailability for IV administration. |
Issue 2: Inadequate Target Engagement
Even with sufficient plasma exposure, the inhibitor may not be effectively engaging the Lp-PLA2 enzyme at the site of action (i.e., within atherosclerotic plaques).
Troubleshooting Steps:
-
Measure Ex Vivo Lp-PLA2 Activity: After a course of treatment, collect plasma samples and measure Lp-PLA2 activity to confirm systemic target inhibition.
-
Assess Plaque Penetration (if feasible): In terminal studies, atherosclerotic plaques can be excised and analyzed for the concentration of this compound to determine if the drug is reaching the target tissue.
-
Evaluate Downstream Biomarkers: Measure the levels of Lp-PLA2-generated products, such as lysophosphatidylcholine (lyso-PC), or inflammatory cytokines (e.g., IL-6, TNF-α) in plasma or plaque tissue.[1][16] A lack of change in these biomarkers may indicate insufficient target engagement.
Hypothetical Data on Target Engagement:
| Treatment Group | Plasma Lp-PLA2 Activity (% of Vehicle) | Plaque Lyso-PC Levels (nmol/mg tissue) | Aortic Plaque Area (%) |
| Vehicle | 100% | 2.5 ± 0.4 | 35 ± 5 |
| This compound (10 mg/kg, oral, standard formulation) | 85% ± 10% | 2.2 ± 0.3 | 32 ± 6 |
| This compound (10 mg/kg, oral, optimized formulation) | 30% ± 8% | 1.1 ± 0.2 | 18 ± 4 |
| This compound (5 mg/kg, IV) | 15% ± 5% | 0.8 ± 0.1 | 12 ± 3 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: Oral Formulation Preparation for In Vivo Studies
This protocol describes the preparation of a basic suspension formulation and an improved solid dispersion formulation for oral gavage in mice.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Hydrophilic carrier (e.g., Soluplus®, PVP K30)
-
Organic solvent (e.g., acetone, methanol)
-
Mortar and pestle
-
Sonicator
-
Rotary evaporator
Procedure for Standard Suspension:
-
Weigh the required amount of this compound.
-
In a clean vial, add a small amount of the 0.5% CMC vehicle to the compound to form a paste.
-
Gradually add the remaining vehicle while triturating with a mortar and pestle or vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.
-
Administer to animals via oral gavage immediately after preparation.
Procedure for Solid Dispersion Formulation:
-
Dissolve this compound and the hydrophilic carrier (e.g., in a 1:4 ratio) in a minimal amount of a suitable organic solvent.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin film.
-
Dry the film completely under vacuum overnight.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Suspend the powder in the 0.5% CMC vehicle as described for the standard suspension.
Protocol 2: Measurement of Plasma Lp-PLA2 Activity
This protocol provides a general workflow for measuring Lp-PLA2 activity from plasma samples using a commercially available colorimetric assay kit.
Materials:
-
Animal plasma samples (collected in EDTA or heparin tubes)
-
Commercial Lp-PLA2 activity assay kit (e.g., from Cayman Chemical, Diazyme Laboratories)
-
Microplate reader
-
Refrigerated centrifuge
Procedure:
-
Collect whole blood from animals via a suitable method (e.g., cardiac puncture, tail vein) into tubes containing an anticoagulant.
-
Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
On the day of the assay, thaw the plasma samples on ice.
-
Follow the specific instructions provided with the commercial assay kit. This typically involves:
-
Preparing assay reagents and standards.
-
Adding plasma samples and standards to a 96-well plate.
-
Adding the substrate solution to initiate the enzymatic reaction.
-
Incubating the plate for a specified time at a controlled temperature.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the Lp-PLA2 activity in the samples based on the standard curve, as described in the kit protocol. The activity is typically expressed in nmol/min/mL.[11]
Visualizations
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 11. PLAC Test for Lp-PLA2 Activity to Predict Coronary Heart Disease | AAFP [aafp.org]
- 12. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) by Boston Heart Diagnostics [rupahealth.com]
- 14. researchgate.net [researchgate.net]
- 15. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence supporting a key role of Lp-PLA2-generated lysophosphatidylcholine in human atherosclerotic plaque inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lp-PLA2-IN-14 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lp-PLA2 inhibitor, Lp-PLA2-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the enzyme Lipoprotein-associated phospholipase A2 (Lp-PLA2). Its primary mechanism of action is to block the catalytic activity of Lp-PLA2, preventing the hydrolysis of oxidized phospholipids on low-density lipoprotein (LDL) particles. This inhibition reduces the production of pro-inflammatory mediators, such as lysophosphatidylcholine (LysoPC) and oxidized non-esterified fatty acids (oxNEFAs), which are implicated in the progression of atherosclerosis and other inflammatory diseases.
Q2: What are the potential applications of this compound in research?
This compound is a valuable tool for in vitro and in vivo research aimed at understanding the role of Lp-PLA2 in various pathological processes. Key research applications include:
-
Investigating the role of Lp-PLA2 in cardiovascular diseases, including atherosclerosis.
-
Studying the involvement of Lp-PLA2 in neurodegenerative diseases.
-
Elucidating the downstream signaling pathways activated by Lp-PLA2-mediated lipid hydrolysis.
-
Screening and characterization of novel Lp-PLA2 inhibitors.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is recommended to dissolve the compound in a suitable organic solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the solution to thaw completely and warm to room temperature.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent inhibitor concentration | Ensure accurate and consistent serial dilutions of this compound. Prepare fresh dilutions for each experiment. |
| Inconsistent enzyme activity | Use a consistent source and lot of recombinant Lp-PLA2. Ensure the enzyme is properly stored and handled to maintain activity. Perform an enzyme activity titration before each experiment. | |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix. | |
| Assay conditions not optimized | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the assay is performed within the linear range of the enzyme kinetics. | |
| No or low inhibition observed | Inactive inhibitor | Verify the integrity of the this compound stock solution. If possible, confirm its activity using a reference assay. |
| Incorrect assay setup | Double-check the concentrations of all reagents, including the enzyme, substrate, and inhibitor. Ensure the correct order of addition of reagents. | |
| Substrate concentration too high | High substrate concentrations can compete with the inhibitor, leading to an underestimation of its potency. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration around the Km value. | |
| High background signal | Substrate instability | Some substrates for Lp-PLA2 assays can be unstable and undergo auto-hydrolysis. Run a control without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this from all measurements. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Sample interference | If using biological samples (e.g., plasma, serum), other components in the sample may interfere with the assay. Include appropriate sample blank controls. |
Experimental Protocols
In Vitro Lp-PLA2 Activity Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Lp-PLA2 substrate (e.g., 2-thio-PAF)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Prepare a working solution of recombinant Lp-PLA2 in assay buffer. The final concentration should be within the linear range of the assay.
-
Prepare working solutions of the substrate and DTNB in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of each this compound dilution (or DMSO control) to the wells of a 96-well plate.
-
Add 70 µL of the Lp-PLA2 working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate working solution and 10 µL of the DTNB working solution to each well.
-
Immediately measure the absorbance at 405-412 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the reaction rates to the DMSO control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Controls:
-
Positive Control: A known Lp-PLA2 inhibitor (e.g., Darapladib) to confirm assay performance.
-
Negative Control: DMSO (or the solvent used for the inhibitor) to determine the baseline enzyme activity.
-
No-Enzyme Control: Assay buffer instead of the enzyme solution to measure non-enzymatic substrate hydrolysis.
-
No-Inhibitor Control: Assay buffer instead of the inhibitor solution to determine maximal enzyme activity.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Reference |
| pIC50 | 8.4 | [1] |
Table 2: Common Lp-PLA2 Activity Assay Parameters
| Parameter | Typical Range/Value |
| Wavelength | 405-412 nm |
| Temperature | Room Temperature (25°C) or 37°C |
| pH | 7.2 - 7.4 |
| Substrate Concentration | Near Km value |
Visualizations
Caption: Lp-PLA2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for an Lp-PLA2 Inhibition Assay.
References
Technical Support Center: Refining Lp-PLA2 Activity Assays with Lp-PLA2-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lp-PLA2 activity assay and the inhibitor, Lp-PLA2-IN-14.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of test compounds or biological samples. | Run a blank control containing all reaction components except the enzyme. Subtract the blank reading from all measurements. |
| Contaminated reagents or microplates. | Use fresh, high-quality reagents and new, non-fluorescent microplates. | |
| Low signal or no enzyme activity | Inactive enzyme. | Ensure proper storage and handling of the Lp-PLA2 enzyme. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect assay buffer pH. | Lp-PLA2 activity is pH-dependent; ensure the assay buffer is at the optimal pH for the enzyme.[1] | |
| Substrate degradation. | Prepare substrate solutions fresh and protect them from light. | |
| High well-to-well variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay incubation period. | |
| Inconsistent results with this compound | Inhibitor precipitation. | Check the solubility of this compound in the assay buffer. Consider using a different solvent or a lower concentration. |
| Instability of the inhibitor. | Prepare fresh dilutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer.[2] | |
| Incorrect inhibitor concentration. | Perform a dose-response curve to determine the optimal inhibitor concentration (IC50). |
Frequently Asked Questions (FAQs)
General Assay Questions
-
What is the principle of the Lp-PLA2 activity assay? The Lp-PLA2 activity assay is typically a fluorometric or colorimetric method.[3][4] It utilizes a specific substrate that, when cleaved by Lp-PLA2, releases a detectable molecule (a fluorophore or a chromophore).[1][4] The rate of product formation is directly proportional to the Lp-PLA2 activity in the sample.
-
What are the optimal conditions for an Lp-PLA2 activity assay? Optimal conditions can vary depending on the source of the enzyme and the specific assay kit used. However, Lp-PLA2 is generally most active in acidic environments.[1] It is crucial to follow the manufacturer's protocol for the specific assay kit being used.
-
How should I interpret my Lp-PLA2 activity results? Elevated Lp-PLA2 levels are associated with an increased risk of cardiovascular diseases.[5][6] In a research context, results are often compared between different experimental groups (e.g., control vs. treated). A decrease in Lp-PLA2 activity upon treatment with an inhibitor like this compound would indicate successful inhibition.
This compound Specific Questions
-
What is the mechanism of action for Lp-PLA2 inhibitors like this compound? Lp-PLA2 inhibitors, such as darapladib, act by selectively binding to the active site of the Lp-PLA2 enzyme.[7][8] This binding prevents the enzyme from hydrolyzing its substrate, thereby reducing the production of pro-inflammatory products.[7]
-
How do I determine the IC50 of this compound? To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment.[9] This involves incubating a fixed amount of Lp-PLA2 enzyme with varying concentrations of this compound. The Lp-PLA2 activity is then measured for each inhibitor concentration. The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.
-
What are the best practices for handling and storing this compound? this compound should be stored as a powder at -20°C and in solvent at -80°C.[2] Avoid repeated freeze-thaw cycles.[1] When handling, avoid inhalation and contact with skin and eyes, and use in a well-ventilated area.[2]
Experimental Protocols
Lp-PLA2 Activity Assay Protocol
This protocol provides a general framework for a fluorometric Lp-PLA2 activity assay. Specific details may vary based on the assay kit used.
-
Reagent Preparation: Prepare all reagents (assay buffer, Lp-PLA2 enzyme, substrate, and inhibitor) as per the manufacturer's instructions.
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well microplate.
-
Add the Lp-PLA2 enzyme to the appropriate wells.
-
For inhibitor studies, add varying concentrations of this compound to the designated wells. Include a vehicle control (solvent used to dissolve the inhibitor).
-
Include a no-enzyme control (blank) to measure background fluorescence.
-
-
Pre-incubation: Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescent substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of the reaction (change in fluorescence over time) for each well.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50.
-
Visualizations
Caption: Workflow for an Lp-PLA2 inhibition assay.
References
- 1. LPLA2 Activity Assay - Echelon Biosciences [echelon-inc.com]
- 2. Lp-PLA2-IN-9|2637485-12-0|MSDS [dcchemicals.com]
- 3. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]
- 4. SJK Global Lp-PLA2 Activity Assay Kit - SJK Global, LLC [sjkglobalkc.com]
- 5. Lp-PLA2 Activity Test | Ulta Lab Tests [ultalabtests.com]
- 6. Lp-PLA2: what it is, symptoms and treatment | Top Doctors [topdoctors.co.uk]
- 7. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Lp-PLA2-IN-14 and Darapladib as Lp-PLA2 Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of two inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2): Lp-PLA2-IN-14 and the well-characterized clinical candidate, darapladib. This analysis is based on available preclinical data and aims to offer an objective overview to inform further research and development.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to the formation of unstable atherosclerotic plaques, increasing the risk of cardiovascular events.[1] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for the treatment of atherosclerosis and other inflammatory conditions.
Darapladib is a potent, selective, and reversible inhibitor of Lp-PLA2 that has been extensively studied in clinical trials.[3][4] While it did not meet its primary endpoints in large phase III trials for reducing major adverse cardiovascular events, it remains a critical benchmark for the development of new Lp-PLA2 inhibitors.[5] this compound is a more recently identified inhibitor of Lp-PLA2.
Quantitative Efficacy Comparison
The primary measure of efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency.
| Compound | Target | IC50 | pIC50 | Source |
| This compound | Recombinant Human Lp-PLA2 (rhLp-PLA2) | ~3.98 nM | 8.4 | Patent CN113861220A (as cited by MedchemExpress) |
| Darapladib | Lp-PLA2 | 0.25 nM | 9.6 | MedChemExpress, PubChem |
Based on the available data, darapladib exhibits significantly higher potency in inhibiting Lp-PLA2 activity, with an IC50 value approximately 16-fold lower than that of this compound.
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis.
Caption: The Lp-PLA2 signaling cascade in atherosclerosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
General Protocol for Lp-PLA2 Activity Assay:
While the specific protocol for determining the pIC50 of this compound from its source patent is not publicly available, a general fluorometric assay for Lp-PLA2 activity is described below. This type of assay is commonly used to screen for and characterize Lp-PLA2 inhibitors.
Objective: To measure the enzymatic activity of Lp-PLA2 and determine the inhibitory potency of test compounds.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
Fluorescent substrate (e.g., a derivative of phosphatidylcholine that releases a fluorescent product upon hydrolysis)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
Test compounds (this compound, darapladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the rhLp-PLA2 and the fluorescent substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the diluted rhLp-PLA2 to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The kinetic readings are taken at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram outlines a typical workflow for evaluating Lp-PLA2 inhibitors.
Caption: A generalized workflow for the development of Lp-PLA2 inhibitors.
Conclusion
Based on the available in vitro data, darapladib is a more potent inhibitor of Lp-PLA2 than this compound. The significantly lower IC50 of darapladib suggests that a lower concentration of the compound is required to achieve the same level of enzymatic inhibition. However, it is important to note that in vitro potency is only one aspect of a drug's overall efficacy. Other factors, such as selectivity, pharmacokinetic properties, and in vivo efficacy and safety, are critical for determining the therapeutic potential of a compound. While darapladib's clinical development in atherosclerosis has faced challenges, it serves as a valuable tool and benchmark for the continued exploration of Lp-PLA2 inhibition as a therapeutic strategy. Further preclinical and clinical studies on this compound would be necessary to fully elucidate its therapeutic potential relative to darapladib.
References
- 1. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to Lp-PLA2 Inhibitors: Lp-PLA2-IN-14 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14, with other well-characterized inhibitors, darapladib and rilapladib. The information presented is intended to assist researchers in making informed decisions for their cardiovascular and inflammatory disease research.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing two pro-inflammatory mediators: lysophosphatidylcholine (LysoPC) and oxidized fatty acids.[1] These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for mitigating vascular inflammation and reducing the risk of cardiovascular events.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound, darapladib, and rilapladib have been evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against recombinant human Lp-PLA2 (rhLp-PLA2).
| Inhibitor | IC50 (nM) |
| This compound (Compound 14) | 0.4[2] |
| Darapladib | 0.25 |
| Rilapladib | 0.23 |
Note: The IC50 value for this compound is reported for a compound referred to as "compound 14" in the cited literature, which is understood to be this compound for the purposes of this guide. Lower IC50 values indicate greater potency.
Experimental Protocols
The determination of Lp-PLA2 inhibitory activity is crucial for the evaluation of potential therapeutic agents. A common method involves a colorimetric enzymatic assay.
Lp-PLA2 Activity Assay Protocol
This protocol is based on the use of a synthetic substrate that releases a chromogenic product upon cleavage by Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Assay buffer (e.g., Tris-HCl with relevant co-factors)
-
Substrate solution: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNP)
-
Test inhibitors (this compound, darapladib, rilapladib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant human Lp-PLA2 to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Reaction Initiation: Add the Lp-PLA2 enzyme solution to the wells of the microplate.
-
Inhibitor Incubation: Add the diluted inhibitor solutions to the respective wells and incubate for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MNP substrate solution to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405-410 nm over time using a microplate reader. The rate of color development is proportional to the Lp-PLA2 activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Lp-PLA2 Signaling Pathway
Caption: Lp-PLA2 signaling cascade and point of inhibition.
Experimental Workflow for Lp-PLA2 Inhibitor Screening
References
Validation of Lp-PLA2 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with a focus on well-characterized compounds. Given the limited public information on a compound designated "Lp-PLA2-IN-14," this document will use established inhibitors such as Darapladib and SB-435495 as primary examples to illustrate the validation process and comparative efficacy. The experimental data and protocols provided herein serve as a comprehensive resource for the evaluation of novel Lp-PLA2 inhibitors.
Quantitative Comparison of Lp-PLA2 Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for selected Lp-PLA2 inhibitors against recombinant human Lp-PLA2.
| Compound | IC50 (nM) | Assay Type | Reference |
| Darapladib | 0.25 | Enzymatic Assay (DNPG substrate) | [1][2][3] |
| SB-435495 | 0.06 | Not Specified | [4][5][6][7] |
| SB-402564 | 0.2 | Not Specified | [2] |
Experimental Protocols
Accurate and reproducible assessment of inhibitory activity is paramount. The following is a detailed methodology for a common in vitro enzymatic assay used to determine the IC50 of Lp-PLA2 inhibitors.
In Vitro Enzymatic Assay for Lp-PLA2 Inhibition
This assay measures the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a chromogenic substrate.
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 inhibitor compounds (e.g., Darapladib, SB-435495, or test compound)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP) or 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine (DNPG)[8]
-
Assay Buffer: HEPES, CHAPS hydrate, EDTA disodium salt, Sodium chloride
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Lp-PLA2 inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution to generate a range of concentrations for IC50 determination.
-
Prepare the assay buffer and the substrate solution according to the manufacturer's instructions.
-
Dilute the recombinant human Lp-PLA2 in the assay buffer to the desired working concentration.
-
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor solutions to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Add the diluted Lp-PLA2 enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405-410 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the Lp-PLA2 activity.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) plays a significant role in the inflammatory processes that drive atherosclerosis.[10] The enzyme is primarily associated with low-density lipoprotein (LDL) particles in the blood.[10] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL, producing pro-inflammatory and pro-atherogenic byproducts such as lysophosphatidylcholine and oxidized free fatty acids.[11] These products contribute to the formation of atherosclerotic plaques.[11]
Caption: Lp-PLA2 signaling in atherosclerosis.
Experimental Workflow for Validating Lp-PLA2 Inhibitory Activity
The following diagram outlines the general workflow for the in vitro validation of an Lp-PLA2 inhibitor.
Caption: In vitro validation workflow.
References
- 1. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. sjkglobalkc.com [sjkglobalkc.com]
- 10. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. labcorp.com [labcorp.com]
A Researcher's Guide to Evaluating the Specificity and Selectivity of Lp-PLA2 Inhibitors
An Objective Comparison and Methodological Overview for Drug Development Professionals
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a significant therapeutic target in cardiovascular and neurodegenerative diseases due to its role in processing oxidized phospholipids and promoting inflammation. The development of potent and selective inhibitors of Lp-PLA2 is a key focus for researchers. This guide provides a framework for comparing the specificity and selectivity of Lp-PLA2 inhibitors, with a focus on Lp-PLA2-IN-14 and other notable compounds. While detailed experimental data for this compound is not extensively available in the public domain, this guide will use established inhibitors such as Darapladib and Rilapladib to illustrate the necessary comparative analyses.
Data Presentation: Comparative Analysis of Lp-PLA2 Inhibitors
A critical aspect of preclinical drug development is the rigorous assessment of an inhibitor's potency, specificity, and selectivity. This ensures that the desired therapeutic effect is achieved with minimal off-target interactions, which could lead to adverse effects.
| Inhibitor | Target | Potency (IC50/pIC50) | Selectivity Profile | Experimental Method |
| This compound | rhLp-PLA2 | pIC50 = 8.4 | Data not publicly available | Biochemical Assay |
| Darapladib | Lp-PLA2 | IC50 = 0.25 nM | Highly selective; no significant inhibition of other serine hydrolases in competitive ABPP.[1] | Competitive ABPP |
| Rilapladib | Lp-PLA2 | IC50 = 0.23 nM | Potent and selective inhibitor of Lp-PLA2.[2] | Biochemical Assay |
| JMN4 | rhLp-PLA2 | IC50 = 5.9 nM | Good selectivity; fewer cross-reactivities with other serine hydrolases compared to other carbamate inhibitors in competitive ABPP.[1] | Competitive ABPP |
| WWL153 | rhLp-PLA2 | IC50 = 250 nM | Cross-reactivity with FAAH, MAGL, and ABHD6 at higher concentrations.[1] | Competitive ABPP |
Mandatory Visualization: Experimental Workflow and Signaling Pathway
To elucidate the processes involved in inhibitor analysis and the biological context of Lp-PLA2, the following diagrams are provided.
Caption: Experimental workflow for Lp-PLA2 inhibitor specificity and selectivity analysis.
Caption: Simplified signaling pathway of Lp-PLA2 in atherosclerosis.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of enzyme inhibitors.
Biochemical Potency Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified Lp-PLA2 by 50%.
-
Methodology:
-
Enzyme and Substrate: Recombinant human Lp-PLA2 (rhLp-PLA2) is used as the enzyme source. A common substrate is a synthetic phospholipid with a fluorescent or colorimetric reporter group.
-
Inhibitor Preparation: The inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Assay Procedure:
-
The inhibitor dilutions are pre-incubated with rhLp-PLA2 in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation is measured using a plate reader (fluorescence or absorbance).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To assess the selectivity of an inhibitor against a broad range of other enzymes (e.g., serine hydrolases) in a complex biological sample.[1]
-
Methodology:
-
Proteome Preparation: A cell line or tissue known to express a variety of relevant enzymes is lysed to create a proteome.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., Darapladib).
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases) is added. The inhibitor will compete with the probe for binding to its target enzyme(s).
-
Analysis:
-
Gel-Based: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized using an in-gel fluorescence scanner. A decrease in the fluorescence of a specific band in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.
-
Mass Spectrometry-Based: The probe-labeled proteins are enriched, digested into peptides, and analyzed by LC-MS/MS to identify and quantify the enzymes that are targeted by the inhibitor.
-
-
Data Interpretation: High selectivity is indicated if the inhibitor only prevents probe labeling of Lp-PLA2 and does not affect the labeling of other enzymes at concentrations well above its IC50 for Lp-PLA2.
-
Kinome Scanning
-
Objective: To determine the selectivity of an inhibitor against a large panel of protein kinases, which are common off-targets for small molecule inhibitors.
-
Methodology:
-
Assay Platform: A commercially available platform such as KINOMEscan® is typically used. These platforms utilize binding assays where the inhibitor is tested for its ability to compete with a ligand for the ATP-binding site of a large number of kinases.
-
Inhibitor Screening: The test inhibitor is screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.
-
Hit Identification: Kinases for which the binding is significantly inhibited (e.g., >90% inhibition) are identified as "hits."
-
Kd Determination: For the identified hits, the dissociation constant (Kd) is determined by running a dose-response curve to quantify the binding affinity.
-
Selectivity Score: A selectivity score can be calculated based on the number of off-target kinases inhibited at a certain threshold, providing a quantitative measure of selectivity.
-
Conclusion
The comprehensive evaluation of an Lp-PLA2 inhibitor's specificity and selectivity is paramount for its successful development as a therapeutic agent. While this compound shows promise with its high potency, a thorough understanding of its interaction with other cellular proteins is necessary. The experimental protocols outlined in this guide, including biochemical assays, competitive ABPP, and kinome scanning, provide a robust framework for this evaluation. By applying these methodologies, researchers can build a comprehensive profile of their inhibitor, enabling a data-driven approach to lead candidate selection and advancing the development of novel treatments for inflammatory diseases.
References
cross-reactivity of Lp-PLA2-IN-14 with other phospholipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-14, with other phospholipases. Due to the limited publicly available data specifically for this compound, this guide also includes information on the broader class of pyrimidone-based Lp-PLA2 inhibitors to provide a contextual understanding of its likely selectivity profile.
Introduction to this compound
This compound, also identified as Compound 19 in patent CN113861220A, is a potent inhibitor of recombinant human Lp-PLA2 with a pIC50 of 8.4[1]. It belongs to the class of tricyclic pyrimidone compounds, which have been developed as selective inhibitors of Lp-PLA2 for potential therapeutic applications in diseases such as atherosclerosis, Alzheimer's disease, and diabetic macular edema[2][3].
Cross-Reactivity Profile of Pyrimidone-Based Lp-PLA2 Inhibitors
Data Presentation: Inhibitor Selectivity
| Inhibitor Class | Target Enzyme | Other Phospholipases | Selectivity | Reference |
| Pyrimidone Derivatives | Lp-PLA2 (PLA2G7) | PLA2-VIIB | >100-fold | [4] |
Note: Data for direct comparison of this compound against PLA1, PLC, and PLD is not currently available in published literature. The selectivity against PLA2-VIIB, another member of the phospholipase A2 superfamily, suggests a high degree of specificity for Lp-PLA2 within this family.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 is a key enzyme in the inflammatory processes associated with the development of atherosclerosis. It is primarily associated with low-density lipoprotein (LDL) particles in the circulation. Within the arterial wall, oxidized LDL (oxLDL) serves as a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids in oxLDL, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products promote the recruitment of immune cells, foam cell formation, and the development of atherosclerotic plaques[5][6][7].
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Protocols
Below are detailed methodologies for assessing the activity of various phospholipases, which are essential for determining the cross-reactivity of an inhibitor like this compound.
Phospholipase A1 (PLA1) Activity Assay
This protocol is based on a fluorometric assay using a substrate that releases a fluorescent product upon cleavage by PLA1.
Materials:
-
PLA1 enzyme
-
PLA1 substrate (e.g., a fluorescently labeled phospholipid)
-
Reaction buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a working solution of the PLA1 substrate in the reaction buffer.
-
Add the PLA1 enzyme solution to the wells of a microplate.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each condition.
-
Determine the IC50 value of the inhibitor by plotting the enzyme activity against the inhibitor concentration.
Phospholipase C (PLC) Activity Assay
This protocol describes a colorimetric assay for PLC activity.
Materials:
-
PLC enzyme
-
PLC substrate (e.g., p-nitrophenylphosphorylcholine)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.2)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a substrate solution in the reaction buffer.
-
Add the PLC enzyme solution to the microplate wells.
-
For inhibition studies, pre-incubate the enzyme with this compound.
-
Start the reaction by adding the substrate solution.
-
Incubate the plate at a controlled temperature.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of the colored product (p-nitrophenol).
-
Calculate the rate of reaction and determine the inhibitory effect of this compound.
Phospholipase D (PLD) Activity Assay
This protocol outlines a fluorometric assay for PLD activity.
Materials:
-
PLD enzyme
-
PLD substrate (e.g., a fluorescently labeled phosphatidylcholine)
-
Reaction buffer and necessary cofactors
-
Fluorescence microplate reader
Procedure:
-
Prepare the PLD substrate and reaction buffer.
-
Pipette the PLD enzyme into the wells of a microplate.
-
For inhibition assays, add this compound at varying concentrations and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence over time.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the IC50 value to quantify the inhibitory potency.
References
- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Independent Validation of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition for Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive comparison of the neuroprotective effects of inhibiting Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Initial searches for "Lp-PLA2-IN-14" did not yield specific data on this compound, suggesting it may be a preclinical entity with limited publicly available information. Therefore, this guide will focus on the broader, extensively researched field of Lp-PLA2 inhibition, with a particular emphasis on darapladib , a well-documented inhibitor that has undergone significant clinical investigation. We will objectively compare the therapeutic potential of Lp-PLA2 inhibition in various neurological contexts, supported by experimental data, and discuss its role as both a therapeutic target and a biomarker.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a role in hydrolyzing oxidized phospholipids, leading to the generation of pro-inflammatory substances.[1] This activity has implicated Lp-PLA2 in the pathogenesis of inflammatory diseases, including atherosclerosis and potentially neurodegenerative and neurovascular conditions.[2][3]
Comparative Data on Lp-PLA2 in Neurological and Vascular Diseases
The following table summarizes key findings regarding the role of Lp-PLA2 in various conditions and the outcomes of therapeutic interventions targeting this enzyme.
| Condition | Key Findings on Lp-PLA2 Levels/Activity | Outcome of Lp-PLA2 Inhibition (primarily with Darapladib) | Key References |
| Ischemic Stroke | Elevated Lp-PLA2 concentration and activity are associated with an increased risk of ischemic stroke.[1] It is considered an independent biomarker for stroke.[1] | In large clinical trials for coronary heart disease (STABILITY and SOLID-TIMI 52), darapladib did not significantly reduce the risk of major coronary events, which has tempered enthusiasm for its use in related vascular conditions like stroke.[4] | [1][4] |
| Cerebral Small Vessel Disease (CSVD) & Cognitive Impairment | Lower levels of Lp-PLA2 were found to be an independent risk factor for cognitive impairment in CSVD patients in one study, suggesting a complex role. Conversely, another study on cerebral microbleeds found high plasma Lp-PLA2 was an independent risk factor for low cognitive scores.[5] | Direct clinical trial data on the effect of Lp-PLA2 inhibitors on cognitive impairment in CSVD is lacking. The conflicting data on Lp-PLA2 levels suggests its role in CSVD-related cognitive decline is not fully understood.[6][5] | [6][5] |
| Parkinson's Disease with Cognitive Impairment (PD-CI) | Serum Lp-PLA2 activity was significantly higher in PD-CI patients compared to those with normal cognition and healthy controls.[7] Higher Lp-PLA2 was identified as an independent risk factor for cognitive impairment in Parkinson's disease.[7] | No clinical studies on the use of Lp-PLA2 inhibitors for treating cognitive impairment in Parkinson's disease are available in the provided results. | [7] |
| Atherosclerosis (as a precursor to neurovascular events) | Lp-PLA2 is highly expressed in atherosclerotic plaques and is associated with plaque instability.[8] It generates pro-inflammatory mediators from oxidized LDL within the vessel wall.[3] | Darapladib effectively reduces Lp-PLA2 activity by approximately 65%.[4] However, this reduction did not translate into a significant decrease in cardiovascular events in patients with stable coronary heart disease.[4] | [3][4][8] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of findings. Below are summaries of key experimental protocols cited in the literature for studying Lp-PLA2.
Measurement of Lp-PLA2 Levels
-
Lp-PLA2 Mass (Concentration):
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA). A common method is the PLAC® Test.
-
Procedure: Fasting blood samples are collected in EDTA tubes. Plasma is separated by centrifugation and stored at -70°C. Commercially available ELISA kits (e.g., Human PLA2G7/PAF-AH/Lp-PLA2 Quantikine ELISA Kit) are used to quantify the mass of the Lp-PLA2 enzyme.[6]
-
Application: Used in clinical studies to correlate Lp-PLA2 concentration with disease risk and severity.[1][6]
-
-
Lp-PLA2 Activity:
-
Method: Spectrophotometric assay using a substrate like 2-thio-PAF.
-
Procedure: Plasma samples are incubated with a substrate that, when hydrolyzed by Lp-PLA2, produces a product that can be detected by a change in absorbance at a specific wavelength (e.g., 414 nm). The rate of change in absorbance is proportional to the enzyme's activity.
-
Application: Provides a functional measure of the enzyme's effect. It has been used in both observational studies and clinical trials of Lp-PLA2 inhibitors to assess target engagement.[4][9]
-
Clinical Study Design for Assessing Lp-PLA2 as a Biomarker and Therapeutic Target
-
Design: Prospective cohort studies and randomized, double-blind, placebo-controlled trials.
-
Participant Selection: Patients with specific conditions (e.g., stable coronary heart disease, acute ischemic stroke) are recruited.[1][4][10]
-
Data Collection:
-
Statistical Analysis: Cox regression models are used to evaluate the association between Lp-PLA2 levels and outcomes, adjusting for potential confounders.[4]
Visualizations: Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Vascular Inflammation
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
Experimental Workflow for Investigating Lp-PLA2 in Neurocognitive Disorders
Caption: Workflow for biomarker validation of Lp-PLA2 in cognitive impairment.
Conclusion and Future Directions
The available evidence indicates that while Lp-PLA2 is a robust biomarker associated with an increased risk of ischemic stroke and cognitive impairment in certain patient populations, its role as a therapeutic target for neuroprotection remains unproven. The failure of darapladib to demonstrate clinical benefit in major cardiovascular trials, despite effective enzyme inhibition, suggests that the causal link between Lp-PLA2 activity and adverse vascular and neurological events is more complex than initially hypothesized.
For researchers and drug development professionals, the following points are critical:
-
Biomarker vs. Target: The distinction between Lp-PLA2 as a risk marker and a causative factor is crucial. Its utility may lie more in patient stratification and risk prediction than as a direct therapeutic target.[1][4]
-
Context is Key: The conflicting data on Lp-PLA2 levels in different studies of cognitive impairment highlights the need to consider the specific disease context (e.g., cerebral microbleeds vs. other forms of small vessel disease).[6][5]
-
Beyond Darapladib: While darapladib is the most studied Lp-PLA2 inhibitor, the possibility remains that other inhibitors with different properties or targeted to specific patient populations could yield different results. However, the lack of success with darapladib presents a significant challenge for future development in this area.
-
Need for Independent Validation: For any new compound, such as the initially queried "this compound," rigorous, independent validation in preclinical models of neurovascular and neurodegenerative disease is essential before proceeding to clinical trials. This should include not only measures of target engagement but also robust functional and behavioral outcomes.
References
- 1. Biological Properties and Clinical Significance of Lipoprotein-Associated Phospholipase A2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 4. Lipoprotein-Associated Phospholipase A2 Activity Is a Marker of Risk But Not a Useful Target for Treatment in Patients With Stable Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Lipoprotein-Associated Phospholipase A2 Affects Cognitive Impairment in Patients with Cerebral Microbleeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Lipoprotein-associated Phospholipase A2 and Superoxide Dismutase are Independent Predicators of Cognitive Impairment in Cerebral Small Vessel Disease Patients: Diagnosis and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher serum Lp-PLA2 is associated with cognitive impairment in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Utility of the Serum Level of Lipoprotein-Related Phospholipase A2 in Acute Ischemic Stroke With Cerebral Artery Stenosis [frontiersin.org]
A Comparative Analysis of Lp-PLA2 Inhibitors in Preclinical Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key Lipoprotein-associated Phospholipase A2 (Lp-PLA2) inhibitors evaluated in preclinical models of atherosclerosis. While direct head-to-head comparative studies are limited, this document synthesizes available data to facilitate an objective assessment of their therapeutic potential. The focus is on darapladib, the most extensively studied Lp-PLA2 inhibitor, with additional context provided by varespladib, a secretory PLA2 (sPLA2) inhibitor, and rilapladib, another Lp-PLA2 inhibitor.
Introduction to Lp-PLA2 in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade of atherosclerosis.[1][2] Primarily associated with low-density lipoprotein (LDL) particles, Lp-PLA2 hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These products contribute to the formation, progression, and destabilization of atherosclerotic plaques, making Lp-PLA2 a compelling therapeutic target.[1][2][4]
Comparative Efficacy of PLA2 Inhibitors in Animal Models
The following tables summarize the quantitative data from preclinical studies on the effects of darapladib and varespladib on atherosclerosis development and key inflammatory markers.
Table 1: Effects of Darapladib in a Diabetic and Hypercholesterolemic Swine Model
| Parameter | Control Group | Darapladib Group (10 mg/kg/day) | Percentage Change | Reference |
| Plasma Lp-PLA2 Activity | Increased | Reduced by 89% | ↓ 89% | [5] |
| Coronary Artery Plaque Area (median) | 0.222 mm² | 0.086 mm² | ↓ 61% | [5] |
| Necrotic Core Area (mean ± SD) | 0.87 ± 0.33 mm² | Reduced significantly | Significant ↓ | [5] |
| Lesions with Thin Fibrous Cap | 41% | 10% | ↓ 76% | [5] |
Table 2: Effects of Darapladib in an LDLR-deficient Mouse Model
| Parameter | Vehicle Group | Darapladib Group (50 mg/kg/day) | Percentage Change | Reference |
| Serum Lp-PLA2 Activity | - | Inhibited by >60% | ↓ >60% | [3] |
| Aortic Plaque Area | - | Significantly reduced | Significant ↓ | [3] |
| Aortic MCP-1 mRNA Expression | - | Markedly reduced | Significant ↓ | [3] |
| Aortic VCAM-1 mRNA Expression | - | Markedly reduced | Significant ↓ | [3] |
Table 3: Effects of Varespladib (sPLA2 Inhibitor) in a Guinea Pig Model
| Parameter | Vehicle Group | Varespladib (A-002) Group | Percentage Change | Reference |
| Aortic Cholesterol Accumulation | - | Reduced by 27% | ↓ 27% | [6][7] |
| Aortic Sinus Lesion Area | - | Reduced by 24% | ↓ 24% | [6][7] |
| Plasma IL-10, IL-12, GM-CSF | - | Significantly reduced | Significant ↓ | [6][7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Workflow for the diabetic/hypercholesterolemic swine model.
Caption: Workflow for the LDLR-deficient mouse model.
Experimental Protocols
Diabetic and Hypercholesterolemic Swine Model
-
Animal Model: Male Yorkshire domestic pigs.[9]
-
Induction of Disease:
-
Treatment: Darapladib administered orally at a dose of 10 mg/kg/day.[5]
-
Duration: 24 weeks.[5]
-
Assessment of Atherosclerosis:
-
Histological Analysis: Coronary arteries are sectioned and stained to quantify plaque area, necrotic core size, and fibrous cap thickness.[5]
-
Biochemical Analysis: Plasma Lp-PLA2 activity is measured using enzymatic assays.[5]
-
Gene Expression Analysis: Aortic tissue is analyzed for the expression of inflammatory genes.[5]
-
ApoE-deficient and LDLR-deficient Mouse Models
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or Low-density lipoprotein receptor-deficient (LDLR-/-) mice are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[11][12][13]
-
Induction of Atherosclerosis:
-
Treatment: Darapladib administered by oral gavage at a dose of 50 mg/kg/day.[3]
-
Duration: 6 weeks.[3]
-
Assessment of Atherosclerosis:
-
Aortic Plaque Quantification: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified.[11]
-
Serum Analysis: Blood samples are collected to measure serum lipids and Lp-PLA2 activity.[3]
-
Gene Expression: Aortic tissue is harvested for quantitative real-time PCR to assess the expression of inflammatory markers such as MCP-1 and VCAM-1.[3]
-
Conclusion
The available preclinical data strongly support the role of Lp-PLA2 in the pathogenesis of atherosclerosis. Darapladib, a selective Lp-PLA2 inhibitor, has consistently demonstrated robust anti-atherosclerotic effects in large animal models, significantly reducing plaque burden and promoting a more stable plaque phenotype.[2][5] While direct comparative efficacy data with other Lp-PLA2 inhibitors in the same models are scarce, the profound and consistent effects of darapladib make it a benchmark compound in this class. Varespladib, an sPLA2 inhibitor, also shows promise in reducing atherosclerosis, suggesting that targeting different phospholipase A2 enzymes could be a viable therapeutic strategy.[6][7] Further head-to-head studies are warranted to delineate the comparative efficacy and potential synergistic effects of different PLA2 inhibitors in the management of atherosclerotic cardiovascular disease.
References
- 1. Phospholipase A2 inhibitors in the treatment of atherosclerosis: a new approach moves forward in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A-002 (Varespladib), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porcine Models of Accelerated Coronary Atherosclerosis: Role of Diabetes Mellitus and Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex porcine model of atherosclerosis: Induction of early coronary lesions after long-term hyperlipidemia without sustained hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. Diet-induced atherosclerosis in mice heterozygous and homozygous for apolipoprotein E gene disruption - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Lp-PLA2 Inhibitors: A Comparative Guide
In the landscape of therapeutic interventions targeting cardiovascular disease and neuroinflammation, inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) have emerged as a significant area of research. This guide provides a comparative analysis of two key Lp-PLA2 inhibitors, darapladib and rilapladib, with a focus on their therapeutic index. As "Lp-PLA2-IN-14" did not yield specific public data, this guide will focus on these two well-documented competitors.
The therapeutic index, a critical measure of a drug's safety, is the ratio between its therapeutic and toxic doses. For researchers and drug development professionals, a comprehensive understanding of this parameter is paramount. This guide presents available efficacy and safety data, detailed experimental protocols, and a visualization of the underlying biological pathway to facilitate an objective comparison.
Quantitative Comparison of Lp-PLA2 Inhibitors
The following table summarizes the key efficacy and safety parameters for darapladib and rilapladib based on available preclinical and clinical data. A direct calculation of the therapeutic index (e.g., LD50/ED50) is often not feasible from publicly available information for compounds that have undergone clinical development. Therefore, we present the half-maximal inhibitory concentration (IC50) as a measure of potency and a summary of clinical safety findings to provide an overview of the therapeutic window.
| Parameter | Darapladib (SB-480848) | Rilapladib (SB-659032) |
| Potency (IC50) | 0.25 nM (against recombinant human Lp-PLA2)[1][2] | 0.1 - 10 nM[3] |
| Clinical Development Status | Phase III trials completed for atherosclerosis (did not meet primary endpoints)[4] | Phase IIa trial completed for Alzheimer's disease[5][6] |
| Key Clinical Safety Findings | Generally well-tolerated in large-scale trials (STABILITY and SOLID-TIMI 52). No major safety concerns were identified.[4] | Well-tolerated in a Phase IIa study for Alzheimer's disease with no significant safety concerns.[5][6] |
| Commonly Reported Adverse Events | In some studies, a higher incidence of diarrhea, dysgeusia (taste disturbance), and odor-related complaints (feces, urine) were reported compared to placebo. | In a Phase IIa study, the incidence of adverse events was similar to placebo (64% vs 63%). Most were mild to moderate.[5] |
| Serious Adverse Events | No significant increase in serious adverse events compared to placebo in major clinical trials. | In a Phase IIa study, more rilapladib subjects reported a serious adverse event (13%) than placebo (8%), though no individual event was reported by more than one subject.[5] |
Experimental Protocols
Determination of Lp-PLA2 Inhibitory Activity (IC50)
A common method to determine the in vitro potency of Lp-PLA2 inhibitors is through an enzymatic activity assay. The following protocol is a representative example based on commercially available kits and published methodologies.
Principle: The enzymatic activity of Lp-PLA2 is measured by its ability to hydrolyze a specific substrate, leading to a detectable product. The rate of product formation is monitored, and the inhibitory effect of a compound is determined by measuring the reduction in this rate at various concentrations of the inhibitor.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.2-7.4)
-
Substrate:
-
Option A: Thioester Substrate (e.g., 2-thio-PAF): Upon hydrolysis by Lp-PLA2, a free thiol group is released. This thiol reacts with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at ~414 nm.[7]
-
Option B: Nitrophenyl Substrate (e.g., 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine - DNPG): Hydrolysis by Lp-PLA2 releases a nitrophenyl group, which is a chromophore that can be detected spectrophotometrically.[8]
-
-
Test compounds (e.g., darapladib, rilapladib) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the recombinant Lp-PLA2 enzyme, and the test compound at various concentrations. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal enzyme activity, by fitting the data to a suitable dose-response curve.
Clinical Safety and Tolerability Assessment
The safety profile of Lp-PLA2 inhibitors in humans is evaluated in clinical trials. The following outlines the general methodology for assessing safety and tolerability.
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
Assessments:
-
Adverse Event (AE) Monitoring: All adverse events experienced by study participants are recorded, including their severity, duration, and relationship to the study drug.
-
Serious Adverse Event (SAE) Monitoring: Serious adverse events, such as those that are life-threatening, result in hospitalization, or cause significant disability, are closely monitored and reported.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are regularly measured.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any effects on cardiac function.
-
Laboratory Tests: Blood and urine samples are collected to assess a wide range of parameters, including hematology, clinical chemistry (e.g., liver and kidney function tests), and urinalysis.
Signaling Pathway and Experimental Workflow
Lp-PLA2 Signaling Pathway
The following diagram illustrates the role of Lp-PLA2 in the inflammatory cascade within the arterial wall, a key process in the development of atherosclerosis.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Workflow for Evaluating Lp-PLA2 Inhibitors
The diagram below outlines a typical workflow for the preclinical and clinical evaluation of a novel Lp-PLA2 inhibitor.
Caption: Drug development workflow for Lp-PLA2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. gsk.com [gsk.com]
- 5. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lp-PLA2-IN-14
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Lp-PLA2-IN-14, a research compound, treating it as hazardous chemical waste in the absence of a specific Safety Data Sheet. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Disposal Plan
Key Disposal Considerations
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory safety guidelines |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1] |
| Aquatic Toxicity | Presumed Very Toxic to Aquatic Life | [1] |
| Container Type | Chemically compatible, sealed, and clearly labeled | University of Pennsylvania, Central Washington University |
| Labeling Requirements | "Hazardous Waste", full chemical name, concentration, date | Daniels Health |
| Storage | Designated Satellite Accumulation Area, away from incompatible materials | University of Pennsylvania, Central Washington University |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste.
3. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The original container, if in good condition, is often a suitable choice for unused product.
-
Ensure the container is tightly sealed to prevent spills or vaporization.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound".
-
Indicate the concentration and quantity of the waste.
-
Note the date of waste generation.
5. Storage:
-
Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
6. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowed time (check your institution's specific guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour any solution containing this compound down the drain.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Lp-PLA2-IN-14
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Lp-PLA2-IN-14. The following procedures are critical for ensuring a safe laboratory environment.
Disclaimer: No specific safety data sheet (SDS) for this compound was identified. The following guidance is based on the safety information for a closely related compound, Lp-PLA2-IN-2, and general laboratory safety protocols. It is imperative to consult the specific SDS for any chemical before handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent laboratory chemical. Based on data for similar compounds, it is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] All personnel must adhere to the following personal protective equipment requirements when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes.[1][2] |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile) | Prevents skin contact.[1][2] |
| Body Protection | Impervious laboratory coat | Protects skin and street clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Avoid inhalation of dust or aerosols.[1] |
Always inspect PPE for integrity before use. Contaminated PPE should be disposed of properly.
Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.
Operational Plan for Handling:
-
Preparation: Ensure a designated and well-ventilated workspace is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to prevent splashing.
-
Use: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1] Clean and decontaminate the work area.
Storage Conditions:
| Form | Storage Temperature | Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[1] |
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan:
-
Waste Collection: All waste materials, including contaminated PPE and spill cleanup supplies, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1] Do not dispose of it down the drain, as it is very toxic to aquatic life.[1]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
